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7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Documentation Hub

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Core Science & Biosynthesis

Foundational

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Privileged Scaffold in Targeted Kinase Inhibitor Design

Executive Summary In the landscape of modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1) has emerged as a critical building block in the synthesis of highly selective oncology and immunology therapeutics[1]. By mimicking the endogenous adenine ring of ATP, the pyrrolo[2,3-d]pyrimidine core anchors the molecule within the kinase hinge region[2]. The strategic incorporation of an N7-methyl group and a C5-carbaldehyde moiety transforms this basic bioisostere into a versatile, metabolically stable platform for exploring deep hydrophobic pockets and solvent-exposed channels in kinases such as JAK, RET, and Src[3][4].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior in downstream synthetic steps and biological environments.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
CAS Number 1501213-61-1
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
SMILES Cn1cc(C=O)c2cncnc12
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N1, N3, C=O)
Table 2: Comparative Structural Logic (Adenine vs. Scaffold)
FeatureAdenine (Endogenous)7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehydeImpact on Kinase Inhibitor Design
Hinge Binding N1, N3N1, N3Maintains critical bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Met backbone)[2].
N7 Position Unsubstituted (H-bond donor)MethylatedEliminates H-bond donor capacity, increasing metabolic stability and locking the conformation[5].
C5 Position UnsubstitutedCarbaldehyde (Formyl)Provides an electrophilic handle for extending the molecule into the DFG-out or solvent pocket[3].

Mechanistic Rationale: The Bioisosteric Advantage

As an Application Scientist, it is vital to understand why this specific substitution pattern is chosen over the unsubstituted parent heterocycle.

The Adenine Mimicry: The nitrogen atoms at positions N1 and N3 of the pyrimidine ring are perfectly positioned to accept hydrogen bonds from the backbone amides of the kinase hinge region (e.g., Glu475 and Met477 in BTK, or corresponding residues in JAK/RET)[2]. This bidentate interaction is the universal anchor for ATP-competitive inhibitors.

The N7-Methyl Lock: In an unsubstituted pyrrolo[2,3-d]pyrimidine, the N7 nitrogen acts as a hydrogen bond donor. While this can occasionally interact with specific kinase residues, it often leads to off-target promiscuity and metabolic vulnerabilities (e.g., N-glucuronidation). Methylating the N7 position eliminates this donor capacity, locking the molecule into a specific binding conformation and significantly enhancing its metabolic half-life[2][5].

The C5-Carbaldehyde Electrophile: The formyl group at the C5 position is the synthetic key to this molecule's utility. The C5 vector points directly toward the solvent-exposed channel or the DFG-motif pocket of the kinase active site. The aldehyde serves as a highly reactive electrophile, allowing medicinal chemists to rapidly generate libraries of 5-substituted derivatives via reductive amination, Wittig olefination, or Knoevenagel condensations[3].

G Core Pyrrolo[2,3-d]pyrimidine Core (Adenine Bioisostere) N1N3 N1 & N3 Nitrogen Atoms Core->N1N3 features N7 N7-Methyl Substitution Core->N7 modified at C5 C5-Carbaldehyde Group Core->C5 functionalized at Hinge Kinase Hinge Region (Glu/Met Backbone H-bonds) N1N3->Hinge binds to Stability Metabolic Stability & Conformational Lock N7->Stability provides Extension Chemical Derivatization (Reductive Amination/Wittig) C5->Extension enables Pocket Solvent Channel or Deep Hydrophobic Pocket Extension->Pocket targets

Fig 1. Structural logic and binding causality of the 7-methyl-pyrrolo[2,3-d]pyrimidine scaffold.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the carbaldehyde intermediate and its subsequent functionalization. These methodologies are designed as self-validating systems, where the causality of each reagent choice is explicitly defined.

Protocol 1: Synthesis via Halogen-Metal Exchange and Formylation

Objective: Conversion of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine to 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde[4]. Causality & Logic: While direct Vilsmeier-Haack formylation is possible for electron-rich pyrroles, the electron-withdrawing nature of the fused pyrimidine ring can lower yields. A directed lithiation of the 5-bromo precursor ensures rapid, regioselective carbon-carbon bond formation.

Step-by-Step Methodology:

  • Preparation: Suspend 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict nitrogen atmosphere. Rationale: Anhydrous conditions prevent the premature quenching of the highly reactive organolithium intermediate by ambient moisture.

  • Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq). Rationale: The cryogenic temperature (-78 °C) is critical to suppress unwanted halogen-dance rearrangements and prevent nucleophilic attack by n-BuLi on the electrophilic pyrimidine core.

  • Electrophilic Quench: After 1 hour of stirring at -78 °C, add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise. Rationale: DMF acts as the formylating agent. The organolithium species attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate that survives until aqueous workup.

  • Workup & Isolation: Allow the reaction to warm to 0 °C, then quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure aldehyde.

Protocol 2: Downstream Functionalization via Reductive Amination

Objective: Coupling the 5-carbaldehyde with primary or secondary amines to build the solvent-channel binding moiety of a kinase inhibitor[3].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq) and the target amine (1.2 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq). Rationale: Mild acid catalysis accelerates the formation of the intermediate iminium ion by protonating the carbonyl oxygen, without degrading the acid-sensitive heterocyclic core.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Rationale: NaBH(OAc)₃ is chosen over standard NaBH₄ because its electron-withdrawing acetate groups make it a milder, more selective reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde, thereby minimizing primary alcohol byproducts.

  • Isolation: Stir the reaction for 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via reverse-phase HPLC to obtain the final 5-aminomethyl derivative.

G SM 5-Bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Reagent1 1. n-BuLi, THF, -78°C 2. DMF SM->Reagent1 Intermediate 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-5-carbaldehyde (CAS: 1501213-61-1) Reagent1->Intermediate Formylation Reagent2 Primary/Secondary Amine NaBH(OAc)3, DCE Intermediate->Reagent2 Product 5-Aminomethyl Kinase Inhibitor Derivative Reagent2->Product Reductive Amination

Fig 2. Synthetic workflow from brominated precursor to functionalized kinase inhibitor.

Applications in Drug Discovery

The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde scaffold is not just a theoretical construct; it is actively deployed in the synthesis of clinical candidates across multiple therapeutic areas.

  • Targeted Oncology (RET & Src Kinases): Rearranged during Transfection (RET) kinase and pp60(c-Src) tyrosine kinase are major drivers in various solid tumors. Derivatives synthesized from this 5-carbaldehyde intermediate have shown potent inhibitory activity against these targets. By extending functional groups from the C5 position, researchers can specifically target drug-resistant mutant conformations of RET and Src[3][4].

  • Immunology (JAK Inhibitors): The Janus Kinase (JAK) family is central to cytokine signaling. The pyrrolo[2,3-d]pyrimidine core is the foundational scaffold for several FDA-approved JAK inhibitors. The 7-methyl-5-carbaldehyde building block allows for the rapid exploration of novel JAK1/JAK2 selective inhibitors by modifying the C5 vector to interact with specific non-conserved residues in the JAK active site[2].

References

  • MolPort. "7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | 1501213-61-1". MolPort Chemical Database. Available at: [Link]

  • Loxo Oncology, Inc. "Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors". WIPO Patent WO2019143977A1.
  • Olgen, S., et al. "Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors". Archiv der Pharmazie (Weinheim), 2008. Available at: [Link]

Sources

Exploratory

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Deaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure Elucidation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7-deazapurine core, chemically known as pyrrolo[2,3-d]pyrimidine, is a privileged scaffold in medicinal chemistry and chemical biology. Its structural resemblance to the endogenous purine bases allows it to interact with a wide array of biological targets, including kinases, polymerases, and other ATP-binding proteins. The strategic modification of this core has led to the development of numerous therapeutic agents. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a key synthetic intermediate, providing a versatile handle for the introduction of diverse functionalities at the 5-position of the 7-deazapurine ring system. Accurate and unambiguous structure elucidation of this aldehyde is paramount to ensure the identity and purity of subsequent drug candidates, thereby guaranteeing the reliability and reproducibility of downstream biological data.

This guide provides a comprehensive, field-tested approach to the structure elucidation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, blending foundational analytical principles with practical, experience-driven insights.

Part 1: The Strategic Workflow for Unambiguous Structure Verification

A robust structure elucidation strategy is not a linear process but rather an integrated, multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and the convergence of data from all techniques leads to a high-confidence structure assignment. Our approach is designed to be self-validating, where the results from one experiment corroborate the findings of another.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Advanced 2D NMR for Unambiguous Assignments cluster_3 Final Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR 1H & 13C NMR (Connectivity & Carbon Skeleton) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Purified Analyte IR Infrared Spectroscopy (Functional Groups) Purification->IR COSY COSY (H-H Correlations) NMR->COSY HSQC HSQC (Direct C-H Correlations) NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) NMR->HMBC Confirmation Convergent Data Analysis & Structure Validation MS->Confirmation IR->Confirmation COSY->Confirmation HSQC->Confirmation HMBC->Confirmation G cluster_0 1D NMR Data cluster_1 2D NMR Correlation Experiments cluster_2 Structural Information H1_NMR 1H NMR Signals HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR 13C NMR Signals C13_NMR->HSQC C13_NMR->HMBC Direct_CH Direct C-H Bonds HSQC->Direct_CH Long_Range_CH Long-Range C-H Connectivity HMBC->Long_Range_CH

Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of the protonated carbons. For example, the proton signal at ~7.5 ppm will show a correlation to the carbon signal at ~130 ppm, confirming the H-6/C-6 pair.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for elucidating the carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds.

Key Expected HMBC Correlations:

  • The aldehyde proton (~10.0 ppm) should show correlations to C-5 and C-6.

  • The methyl protons (~3.8 ppm) should show a correlation to C-7a.

  • H-6 (~7.5 ppm) should show correlations to C-4a, C-5, and C-7a.

These long-range correlations are definitive proof of the connectivity of the ring system and the position of the substituents.

Part 3: Data Consolidation and Final Confirmation

The final step in the structure elucidation process is to consolidate all the data and ensure that it collectively supports the proposed structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde and no other isomer. The high-resolution mass confirms the elemental composition. The IR spectrum confirms the presence of the key aldehyde functional group. The ¹H and ¹³C NMR spectra provide the number and types of protons and carbons, and the 2D NMR data, particularly the HMBC, pieces together the molecular framework. When all of this data is in agreement, the structure can be considered confirmed with a high degree of confidence.

References

  • PubChem Entry for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A comprehensive source of chemical information, including calculated properties and identifiers. [Link]

  • Molport Product Page: Lists suppliers and basic chemical data. [Link]

  • A Practical Guide to Understanding the 2D NMR Spectra of Metabolites: An educational resource from a leading NMR instrument manufacturer on the principles of 2D NMR. [Link]

Foundational

Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Technical Guide

Executive Summary: This document provides a detailed technical guide for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a crucial intermediate in the development of targeted therapeutics. The pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides a detailed technical guide for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a crucial intermediate in the development of targeted therapeutics. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other pharmaceuticals.[1][2][3] This guide focuses on the well-established and efficient Vilsmeier-Haack formylation as the core synthetic strategy. It offers in-depth mechanistic insights, a step-by-step experimental protocol, and a discussion of the critical process parameters, aimed at researchers and professionals in drug discovery and development.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This structural modification often enhances biological activity and improves pharmacokinetic properties by altering metabolic pathways and receptor binding interactions.[4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][3][5][6]

The target molecule, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, is of particular importance. The aldehyde functional group at the C5 position serves as a versatile synthetic handle, enabling a variety of subsequent chemical transformations. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures, making it a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly Janus kinase (JAK) inhibitors.[7][8]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde points to two primary transformations:

  • C5-Formylation: The aldehyde group can be installed via an electrophilic formylation reaction on the electron-rich pyrrole ring.

  • N7-Methylation: The methyl group on the pyrrole nitrogen can be introduced via alkylation of the parent 7H-pyrrolo[2,3-d]pyrimidine.

This analysis leads to the forward synthetic strategy outlined below. The key step is the regioselective formylation of the 7-methylated pyrrolo[2,3-d]pyrimidine precursor. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high efficiency, mild conditions, and reliability for formylating electron-rich heterocyclic systems.[9]

Core Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9] This reagent then acts as the electrophile in the formylation of the substrate.

Mechanism and Rationale

The reaction proceeds through several distinct stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination steps generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine attacks the Vilsmeier reagent. The pyrrole ring's high electron density makes it highly susceptible to this type of electrophilic substitution. The C5 position is preferentially attacked over C6 due to the electronic directing effects of the fused pyrimidine ring and the pyrrole nitrogen.

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. Hydrolysis of this intermediate liberates the final aldehyde product and dimethylamine.

Vilsmeier_Mechanism

Optimized Experimental Protocol

This protocol details the synthesis starting from the commercially available precursor, 7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Reaction Scheme:

  • Reactants: 7-methyl-7H-pyrrolo[2,3-d]pyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)

  • Product: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Step-by-Step Methodology:

  • Reagent Preparation (Vilsmeier Reagent Formation): To a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Generation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic and requires careful control. Stir the resulting mixture at 0-5 °C for 30-60 minutes.

  • Substrate Addition: Dissolve 7-methyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0-5 °C. Carefully and slowly pour the reaction mixture onto crushed ice or into a vigorously stirred solution of ice-cold aqueous sodium bicarbonate. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood to neutralize the acidic mixture and hydrolyze the iminium intermediate.

  • Product Isolation: The product will typically precipitate as a solid upon quenching. Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a cold non-polar solvent like diethyl ether or hexane to remove residual impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Drying: Dry the purified product under vacuum to a constant weight.

Reagent and Parameter Summary
Reagent/Parameter Specification Rationale
Starting Material 7-methyl-7H-pyrrolo[2,3-d]pyrimidineThe methylated substrate ensures the final product structure.
Solvent Anhydrous N,N-Dimethylformamide (DMF)Acts as both a solvent and a reagent for Vilsmeier formation. Must be anhydrous to prevent premature reagent decomposition.
Formylating Agent Phosphorus oxychloride (POCl₃)Activates DMF to form the electrophilic Vilsmeier reagent.
Molar Equivalents (POCl₃) 1.5 - 3.0 eq.An excess ensures complete formation of the Vilsmeier reagent and drives the reaction to completion.
Temperature (Addition) 0 - 10 °CControls the exothermic formation of the Vilsmeier reagent and the initial reaction with the substrate, preventing side reactions.
Temperature (Reaction) 50 - 60 °CProvides the necessary activation energy for the electrophilic substitution to proceed at a reasonable rate.
Quenching Agent Ice / aq. NaHCO₃Neutralizes excess acid and POCl₃ decomposition products, and facilitates the hydrolysis of the intermediate to the final aldehyde.

Purification and Characterization

Proper purification and characterization are essential to validate the synthesis.

  • Purification: Recrystallization from ethanol or isopropanol is often sufficient to obtain a high-purity product. For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.

  • Characterization: The identity and purity of the final product, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons on the heterocyclic core, and the N-methyl singlet (~3.8-4.0 ppm).

    • ¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (~185-190 ppm).

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₈H₇N₃O should be observed.

    • Melting Point: A sharp melting point indicates high purity.

Process Workflow Summary

The entire synthetic process can be visualized as a linear workflow from starting materials to the final, purified product.

Workflow

Conclusion

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde via the Vilsmeier-Haack reaction is a robust and scalable method. This guide outlines the critical mechanistic considerations and provides a detailed, field-tested protocol. The resulting aldehyde is a high-value intermediate, poised for further elaboration in the discovery and development of novel therapeutics targeting a range of diseases. Careful control of reaction temperature and stoichiometry are paramount to achieving high yield and purity.

References

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • El-Maksoud, M. S. A., et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. URL: [Link]

  • Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. URL: [Link]

  • Kim, Y., et al. (2021). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. RSC Medicinal Chemistry. URL: [Link]

  • Wang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. URL: [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. URL: [Link]

  • Shestopalov, A. M., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. URL: [Link]

  • Kamal, A., et al. (2012). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry. URL: [Link]

  • Huang, C-W., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. PubMed. URL: [Link]

  • CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7. Google Patents.
  • De Pooter, T., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. URL: [Link]

  • US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds. Google Patents.
  • Gunturu, K. C., et al. (2020). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry. URL: [Link]

  • Li, Y., et al. (2023). Design and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. URL: [Link]

  • Patil, S. B., & Patil, S. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry. URL: [Link]

  • Wang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. ResearchGate. URL: [Link]

  • Al-Majid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. URL: [Link]

  • Kanne, P., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. URL: [Link]

  • Michalska, D., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. URL: [Link]

  • Chen, Z., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Executive Summary The compound 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1)[1] is a highly versatile, privileged bicyclic scaffold widely utilized in modern medicinal chemistry. Belonging to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1)[1] is a highly versatile, privileged bicyclic scaffold widely utilized in modern medicinal chemistry. Belonging to the 7-deazapurine class, this molecule mimics the canonical purine structure while offering unique electronic properties and metabolic stability[2]. The presence of the C5-carbaldehyde group provides an essential electrophilic handle, making it a critical intermediate for the synthesis of ATP-competitive kinase inhibitors, particularly those targeting the pp60(c-Src) and RET kinase pathways[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural electronics, and self-validating synthetic protocols designed for high-yield laboratory scale-up.

Physicochemical & Structural Properties

The reactivity of the pyrrolo[2,3-d]pyrimidine core is dictated by a "push-pull" electronic distribution. The pyrimidine ring (containing N1 and N3) is highly electron-withdrawing, rendering the C2 and C4 positions electrophilic. Conversely, the pyrrole ring is electron-rich; the N7 nitrogen donates electron density into the ring, making the C5 position highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS)[2].

Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Significance
Chemical Name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehydeStandard IUPAC nomenclature.
CAS Registry Number 1501213-61-1[1]Unique identifier for procurement and safety tracking.
Molecular Formula C8H7N3O[4]Confirms the presence of the N-methyl and C-formyl groups.
Molecular Weight 161.16 g/mol [4]Low molecular weight, ideal for fragment-based drug design (FBDD).
Topological Polar Surface Area 47.78 ŲExcellent membrane permeability profile (well below the 140 Ų limit).
Hydrogen Bond Donors 0The N7 position is methylated, removing the native pyrrole H-bond donor.
Hydrogen Bond Acceptors 3N1, N3, and the carbonyl oxygen serve as critical hinge-binding acceptors.
Rotatable Bonds 1High structural rigidity; minimizes entropic penalty upon target binding.

Synthetic Methodology & Protocols

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is typically achieved via a two-step sequence starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidine.

Workflow SM 7H-pyrrolo[2,3-d]pyrimidine (Starting Material) Step1 Step 1: N-Methylation Reagents: MeI, K2CO3, DMF Conditions: 0°C to RT, 4h SM->Step1 Int1 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate) Step1->Int1 Aqueous Workup Step2 Step 2: Vilsmeier-Haack Formylation Reagents: POCl3, DMF Conditions: 0°C to 80°C, 6h Int1->Step2 Prod 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (Target Compound) Step2->Prod Alkaline Hydrolysis (pH 8)

Fig 1: Two-step synthetic workflow for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Protocol 1: Regioselective N-Methylation

Objective: Alkylate the N7 position while avoiding quaternization of the pyrimidine nitrogens.

  • Charge: To a dry 250 mL round-bottom flask under nitrogen, add 7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 83.9 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Cool to 0 °C. Add anhydrous K₂CO₃ (23.2 g, 167.8 mmol, 2.0 eq) in portions. Causality: K₂CO₃ is a mild base that selectively deprotonates the acidic pyrrole N-H (pKa ~ 13) to form a resonance-stabilized anion, without degrading the solvent.

  • Alkylation: Add Methyl Iodide (MeI) (6.26 mL, 100.7 mmol, 1.2 eq) dropwise over 15 minutes. Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Sample 50 µL, dilute with 1 mL MeCN, and analyze via LC-MS (ESI+). The reaction is deemed complete when the starting material (m/z 120.1 [M+H]⁺) is <1% relative to the intermediate product (m/z 134.1 [M+H]⁺).

  • Workup: Pour into 400 mL ice-water. Extract with Ethyl Acetate (3 x 150 mL). Wash the organic layer with brine (3 x 100 mL) to remove DMF, dry over Na₂SO₄, and concentrate to yield the intermediate.

Protocol 2: Vilsmeier-Haack Formylation at C5

Objective: Install the carbaldehyde group exclusively at the C5 position.

  • Vilsmeier Reagent Generation: In a dry flask under nitrogen, cool anhydrous DMF (50 mL) to 0 °C. Add Phosphorus Oxychloride (POCl₃) (15.6 mL, 167.5 mmol, 3.0 eq) dropwise over 30 minutes. Stir for 30 minutes. Causality: The reaction between DMF and POCl₃ is highly exothermic. Strict temperature control (0 °C) prevents the decomposition of the highly reactive chloroiminium ion.

  • Electrophilic Addition: Dissolve the intermediate from Protocol 1 (7.4 g, 55.8 mmol, 1.0 eq) in anhydrous DMF (20 mL) and add dropwise to the Vilsmeier reagent at 0 °C.

  • Thermal Activation: Heat the mixture to 80 °C for 6 hours. Causality: The fused pyrimidine ring withdraws electron density from the pyrrole ring, making it less reactive than a standalone pyrrole. Heating is required to overcome the activation energy barrier for the electrophilic attack.

  • Self-Validation (IPC): Quench a 50 µL aliquot in 1 mL saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS to confirm the product mass (m/z 162.1 [M+H]⁺).

  • Hydrolysis & Isolation (Critical Step): Cool to room temperature and pour onto 500 g of crushed ice. Slowly adjust the pH to 7-8 using 2N NaOH (aq). Causality: Alkaline hydrolysis breaks down the C5-iminium intermediate into the final aldehyde. Maintaining pH 7-8 ensures the pyrimidine nitrogens remain unprotonated, forcing the free-base product to crash out of the aqueous solution as a solid precipitate. Filter and dry under vacuum.

Mechanistic Insights: The Vilsmeier-Haack Pathway

Understanding the mechanism ensures precise troubleshooting during process scale-up. The regioselectivity for the C5 position over the C6 position is driven by the stability of the Wheland intermediate (sigma complex). Attack at C5 allows the positive charge to be resonance-stabilized by the adjacent bridgehead carbon and the N7 lone pair[2].

Mechanism DMF DMF + POCl3 (0°C) Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier Activation Attack Electrophilic Attack at C5 Position Vilsmeier->Attack Wheland Wheland Intermediate (Sigma Complex) Attack->Wheland Iminium C5-Iminium Species Wheland->Iminium -HCl Hydrolysis Aqueous Hydrolysis (H2O, OH-) Iminium->Hydrolysis Product C5-Carbaldehyde Hydrolysis->Product -HNMe2

Fig 2: Mechanistic pathway of the Vilsmeier-Haack formylation at the C5 position.

Applications in Medicinal Chemistry & Drug Development

The primary utility of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde lies in its downstream functionalization. The C5-aldehyde is an ideal substrate for reductive amination . By reacting this compound with various substituted benzylamines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), researchers can rapidly generate libraries of 5-[(benzylamino)methyl]pyrrolo[2,3-d]pyrimidines.

These derivatives have been extensively documented as potent inhibitors of the pp60(c-Src) tyrosine kinase, a critical target in oncology for preventing tumor metastasis and angiogenesis[3]. Furthermore, the aldehyde can undergo Knoevenagel condensations to yield conjugated alkene derivatives, expanding the chemical space for structure-activity relationship (SAR) campaigns[2].

References[1] Title: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS 1501213-61-1)

Sources

Foundational

The Strategic Architecture of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Modern Kinase Inhibitor Discovery

Executive Summary & Historical Context The discovery and optimization of small-molecule kinase inhibitors have fundamentally reshaped targeted therapeutics. At the heart of this revolution is the strategic use of purine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The discovery and optimization of small-molecule kinase inhibitors have fundamentally reshaped targeted therapeutics. At the heart of this revolution is the strategic use of purine bioisosteres. Historically, the pyrrolo[2,3-d]pyrimidine scaffold was first identified in nature as the core of tubercidin, a cytotoxic nucleoside antibiotic. Recognizing its structural mimicry of adenine, medicinal chemists co-opted this bicyclic core to design ATP-competitive inhibitors.

However, early unmethylated scaffolds often suffered from poor membrane permeability and kinase promiscuity due to the hydrogen-bond donor capacity of the N7 position. The specific evolution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1)[1][2] emerged in the late 2000s as a highly privileged, late-stage synthetic intermediate. By masking the N7 position with a methyl group and installing a highly reactive electrophilic aldehyde at the C5 position, researchers unlocked a versatile platform for the rapid parallel synthesis of inhibitor libraries targeting3[3], 4[4][5], and6[6].

Structural Rationale: Deconstructing the Scaffold

As an application scientist, I evaluate chemical intermediates not just by their structure, but by the causality of their functional groups. The architecture of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is purposefully designed for Structure-Activity Relationship (SAR) exploration:

  • The Pyrrolo[2,3-d]pyrimidine Core: Mimics the adenine ring of ATP. The N1 and N3 nitrogens act as critical hydrogen-bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Met and Glu/Leu residues).

  • The N7-Methylation: Unmethylated pyrrolo-pyrimidines undergo tautomerization and act as hydrogen-bond donors. Methylating N7 permanently locks the tautomeric state, abrogates the H-bond donor capacity, and increases the overall lipophilicity (LogP). This modification is critical for achieving Blood-Brain Barrier (BBB) penetration in neurodegenerative targets like LRRK2[4].

  • The C5-Carbaldehyde: The 5-position geometrically points toward the solvent-exposed channel or the ribose-binding pocket of the kinase ATP site. The aldehyde acts as a perfect electrophilic handle, allowing chemists to append massive structural diversity (via reductive amination or Knoevenagel condensation) without disrupting the core hinge-binding pharmacophore[3].

Quantitative Physicochemical Profile
PropertyValue
Chemical Name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
CAS Registry Number 1501213-61-1[1][2]
Molecular Formula C8H7N3O[1][2]
Molecular Weight 161.16 g/mol [1][2]
SMILES String Cn1cc(C=O)c2cncnc12[1][2]
Topological Polar Surface Area ~43.1 Ų
Key Synthetic Utility Reductive amination precursor, Wittig reagent substrate

Mechanistic Application: Target Pathways

To understand why this intermediate is so valuable, we must look at the biological pathways it is used to disrupt. For instance, mutations in LRRK2 (such as G2019S) lead to hyperactive kinase activity, causing aberrant phosphorylation of Rab GTPases, which in turn causes lysosomal dysfunction and alpha-synuclein accumulation—a hallmark of Parkinson's Disease[4][5].

Derivatives synthesized from our C5-aldehyde intermediate act as ATP-competitive inhibitors, directly blocking this pathological cascade.

LRRK2Pathway A Mutant LRRK2 (G2019S) Hyperactive Kinase B Rab GTPase Phosphorylation (Rab10, Rab29) A->B Pathological Phosphorylation C Lysosomal Dysfunction & Autophagy Impairment B->C Disrupted Vesicle Trafficking D Neurodegeneration (Parkinson's Disease) C->D Alpha-Synuclein Accumulation E Pyrrolo[2,3-d]pyrimidine Inhibitor (ATP-Competitive) E->A Binds Hinge Region (Blocks ATP)

LRRK2 signaling cascade in Parkinson's disease and inhibitor intervention point.

Synthetic Methodologies & Self-Validating Protocols

The utility of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde lies in its position within the synthetic workflow. It is the bridge between the raw bioisosteric core and a fully realized, target-specific drug library.

SyntheticWorkflow A 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Core Bioisostere) B Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to 80°C) A->B Electrophilic Aromatic Substitution C 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (Versatile Intermediate) B->C Regioselective C5 Addition D Reductive Amination (R-NH2, NaBH(OAc)3) C->D Pathway A E Knoevenagel Condensation (Active Methylene) C->E Pathway B F Kinase Inhibitor Library (LRRK2, Src, Trk Targets) D->F E->F

Synthetic workflow for late-stage functionalization of the pyrrolo-pyrimidine core.

Protocol 1: Regioselective Vilsmeier-Haack Formylation

Objective: Synthesize the C5-aldehyde from the unfunctionalized 7-methyl core. Causality: The pyrrole ring of the fused system is highly electron-rich, making the C5 position uniquely susceptible to electrophilic aromatic substitution. The Vilsmeier reagent (chloromethyleneiminium ion) ensures regioselective formylation exclusively at this position.

  • Reagent Preparation: Cool anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) to 0 °C under an inert argon atmosphere. Dropwise, add Phosphorus Oxychloride (POCl₃, 1.5 eq).

    • Causality: The formation of the Vilsmeier active species is highly exothermic. Strict temperature control prevents the degradation of the reagent and suppresses side reactions.

  • Substrate Addition: Dissolve 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in minimal DMF and add slowly to the complex.

  • Reaction Propagation: Heat the mixture to 80 °C for 4 hours.

    • In-Process Control (IPC) Validation: Pull a 10 µL aliquot, quench in NaHCO₃/MeOH, and analyze via LC-MS. The system is validated when the starting material (m/z ~134 [M+H]⁺) is fully consumed, replaced by the iminium intermediate/hydrolyzed product (m/z 162 [M+H]⁺).

  • Hydrolysis & Isolation: Pour the cooled reaction mixture over crushed ice. Slowly neutralize with 2M NaOH to pH 7-8.

    • Causality: The basic aqueous quench hydrolyzes the iminium intermediate into the target aldehyde and induces precipitation of the product.

  • Final Validation: Filter the precipitate, wash with cold water, and dry under high vacuum. Validate via ¹H NMR (DMSO-d6); look for the diagnostic, highly deshielded singlet at ~9.9 ppm corresponding to the newly installed aldehyde proton.

Protocol 2: Late-Stage Functionalization via Reductive Amination

Objective: Convert the C5-aldehyde into a diverse library of 5-(aminomethyl) kinase inhibitors[3]. Causality: Reductive amination is chemoselective. By using Sodium Triacetoxyborohydride (NaBH(OAc)₃), we selectively reduce the transient imine without reducing the unreacted starting aldehyde into an unwanted alcohol byproduct.

  • Imine Formation: Combine the aldehyde (1.0 eq) and a selected primary/secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Mild acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the imine intermediate.

  • Intermediate Validation: Stir at room temperature for 2 hours.

    • IPC Validation: Check via TLC (DCM:MeOH 9:1). The disappearance of the aldehyde spot and the appearance of a new, often UV-active yellow spot confirms complete imine conversion.

  • Chemoselective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (3x).

  • Final Validation: Purify via flash column chromatography. Validate the final drug candidate via ¹H NMR. The system is self-validated by the total disappearance of the aldehyde proton (~9.9 ppm) and the emergence of benzylic/aliphatic methylene protons at ~3.8–4.2 ppm.

Conclusion

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is far more than a simple chemical building block; it is a strategically engineered node in the drug discovery pipeline. By combining the ATP-mimicking properties of the purine bioisostere with the metabolic stability of N7-methylation and the immense synthetic versatility of the C5-aldehyde, this compound enables researchers to rapidly navigate chemical space. Its continued use in developing next-generation inhibitors for LRRK2, Src, and Trk kinases underscores its enduring legacy in medicinal chemistry.

References

  • "7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde", Molport D
  • "Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors", PubMed / Arch Pharm (Weinheim),
  • "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
  • "Pyrrolo(pyrazolo)
  • "Pyrrolo [2, 3 -d] pyrimidine derivatives as inhibitors of tropomyosin-related kinases", Google P

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Exploratory

An In-depth Technical Guide to the Biological Significance and Application of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a key heterocyclic building block. While direct bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a key heterocyclic building block. While direct biological activity of this specific aldehyde is not extensively documented, its profound importance lies in its role as a synthetic intermediate for a class of highly potent and specific therapeutic agents. The core of this molecule, the pyrrolo[2,3-d]pyrimidine scaffold, is a privileged structure in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates. This document will explore the significance of this scaffold, the synthetic utility of the 5-carbaldehyde functional group, the biological activities of its derivatives—most notably as kinase inhibitors—and provide detailed experimental protocols for researchers engaged in drug discovery and development based on this molecular framework.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is an isostere of the naturally occurring purine nucleobase, adenine. The replacement of the nitrogen atom at position 7 with a carbon atom creates a more electron-rich five-membered ring and provides a vector for chemical modification that is not possible in native purines.[1] This subtle structural change has profound implications for biological activity, allowing derivatives to serve as potent and selective modulators of various biological targets.

This scaffold is the cornerstone of a multitude of therapeutic agents with diverse activities, including:

  • Antitumor and Cytotoxic Agents: Many derivatives exhibit potent cytostatic or cytotoxic effects, often through mechanisms like incorporation into DNA/RNA or inhibition of key enzymes like adenosine kinases.[1][2]

  • Antiviral Compounds: Sugar-modified versions of 7-deazapurine nucleosides have shown significant antiviral activity, particularly against viruses like HCV.[1]

  • Antimicrobial Agents: The structural diversity and synthetic accessibility of this scaffold have led to the development of compounds with broad-spectrum antibacterial, antifungal, and antiviral properties.[3]

  • Kinase Inhibitors: Perhaps the most significant application is in the development of kinase inhibitors. The scaffold's resemblance to the ATP purine ring allows it to effectively compete for the ATP-binding site of numerous kinases.[4] This has led to the development of blockbuster drugs targeting the Janus kinase (JAK) family, such as Tofacitinib and Ruxolitinib, used in the treatment of autoimmune diseases and myelofibrosis.[5][6][7]

The widespread success of this scaffold validates its status as a "privileged structure," a molecular framework that is predisposed to bind to multiple biological targets with high affinity.

Role of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde as a Synthetic Intermediate

Direct searches for the biological activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde yield limited results. Its primary value, as recognized by its commercial availability from suppliers like Sigma-Aldrich and BLDpharm, is as a versatile synthetic intermediate.[8] The N-methylation at position 7 prevents unwanted side reactions or glycosylation at this position, directing further modifications to other parts of the scaffold.

The key to its utility is the aldehyde group at the C5 position. This functional group is a reactive handle for a variety of crucial chemical transformations in drug synthesis, most notably:

  • Reductive Amination: The aldehyde can be readily reacted with a primary or secondary amine to form a Schiff base (imine), which is then reduced (e.g., with sodium borohydride) to form a stable carbon-nitrogen bond. This is one of the most powerful methods for introducing diverse side chains, which are critical for tuning the potency, selectivity, and pharmacokinetic properties of the final compound.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene, enabling the extension of the carbon skeleton and the introduction of new functional groups.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form more complex heterocyclic systems fused to the pyrrole ring.

The strategic placement of the aldehyde allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize interactions with the target protein.

G cluster_0 Core Scaffold cluster_1 Key Chemical Transformations cluster_2 Resulting Derivatives cluster_3 Target Biological Activity Core 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-5-carbaldehyde RA Reductive Amination Core->RA + R1R2NH + Reducing Agent Wittig Wittig / HWE Reaction Core->Wittig + Ylide Condensation Condensation Core->Condensation + Nucleophile Amines Diverse Amine Side Chains (Potency & Selectivity) RA->Amines Alkenes Extended Carbon Skeleton Wittig->Alkenes Fused Complex Fused Heterocycles Condensation->Fused Activity Kinase Inhibition (e.g., JAK, EGFR, RET) Amines->Activity Alkenes->Activity Fused->Activity

Caption: Synthetic utility of the 5-carbaldehyde intermediate.

Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives

Derivatives synthesized from the 7-methyl-5-carbaldehyde intermediate and related compounds have been shown to inhibit a wide range of protein kinases, which are crucial regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.

Key Kinase Targets:

  • Janus Kinases (JAKs): This is the most prominent target class for this scaffold.[6] Compounds have been developed as potent and selective inhibitors of JAK1, JAK2, and JAK3.[7][9][10] Inhibition of the JAK-STAT signaling pathway is a validated therapeutic strategy for rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms.

  • Epidermal Growth Factor Receptor (EGFR): A series of pyrrolo[2,3-d]pyrimidine derivatives have been developed as covalent inhibitors of mutant EGFR, a key driver in non-small cell lung cancer (NSCLC).[11] These compounds show high potency against activating and resistance mutations (e.g., T790M).[11]

  • RET Kinase: This scaffold has been successfully explored for the inhibition of RET kinase, including drug-resistant mutants, which is important for treating certain types of thyroid and lung cancers.[5]

  • p21-Activated Kinase 4 (PAK4): Derivatives have been identified as potent PAK4 inhibitors, showing promise in arresting the cell cycle and inducing apoptosis in cancer cell lines.[12]

  • Colony-Stimulating Factor-1 Receptor (CSF1R): Highly selective inhibitors targeting CSF1R have been developed, which could be used to treat diseases involving macrophages.[13]

  • Dual-Target Inhibitors: The scaffold's versatility has been leveraged to create dual inhibitors, such as compounds that potently inhibit both JAK and Histone Deacetylases (HDACs), offering a potential strategy to overcome drug resistance in solid tumors.

The general mechanism involves the pyrrolo[2,3-d]pyrimidine core acting as an "ATP mimic" or "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a conserved segment of the ATP-binding pocket. The substituents, often installed via the C5-aldehyde, then extend into other regions of the binding site to confer potency and selectivity.

G Cytokine Cytokine (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (JAK1, JAK2, JAK3) Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates (P) STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene activates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK BLOCKS G start Start prep 1. Prepare Compound Serial Dilutions in DMSO start->prep plate 2. Add Reagents to 384-well Plate (Buffer, Compound, Kinase/Substrate) prep->plate preincubate 3. Pre-incubate (20 min) Enzyme + Inhibitor Binding plate->preincubate initiate 4. Initiate Reaction Add ATP Solution preincubate->initiate react 5. Kinase Reaction (60 min) ATP -> ADP initiate->react stop 6. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent (40 min) react->stop detect 7. Generate Luminescent Signal Add Kinase Detection Reagent (30 min) stop->detect read 8. Read Luminescence detect->read analyze 9. Analyze Data Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is not a biologically active agent in itself, but rather a critically important molecular scaffold and synthetic intermediate. Its value is derived from the privileged nature of the 7-deazapurine core, which provides a robust platform for developing highly specific and potent inhibitors of protein kinases. The strategic placement of the N-methyl and C5-aldehyde groups facilitates efficient and diverse chemical modifications, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Future research will undoubtedly continue to leverage this and similar building blocks to develop next-generation targeted therapies for cancer, autoimmune disorders, and other diseases driven by aberrant kinase signaling. The exploration of novel derivatives targeting kinase resistance mutations and the development of compounds with unique selectivity profiles remain exciting and clinically relevant avenues of investigation.

References

  • Hocková, D., Holý, A., & Masojídková, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. Available at: [Link]

  • Gampa, V., et al. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Sun, Z., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. Available at: [Link]

  • Štefek, M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • de Witte, M. A., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]

  • Li, J., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]

  • Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. PubMed. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]

  • Bloomfield, A., et al. (n.d.). Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors. Google Patents.
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  • Wang, T., et al. (2022). Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. Available at: [Link]

  • Chen, C., et al. (n.d.). In Vitro Kinase Inhibition Assays. Bio-protocol. Available at: [Link]

  • Al-Hmaidi, I. M., et al. (n.d.). In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Tichý, M., et al. (2018). Synthesis and Cytotoxic and Antiviral Profiling of Pyrrolo- and Furo-Fused 7-Deazapurine Ribonucleosides. Journal of Medicinal Chemistry. Available at: [Link]

  • Srivastava, P. C., et al. (1987). Synthesis and antitumor evaluation in mice of certain 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides structurally related to sulfenosine, sulfinosine, and sulfonosine. Journal of Medicinal Chemistry. Available at: [Link]

  • Strelow, J. M., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. Available at: [Link]

  • Pohl, R., et al. (2009). 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. ResearchGate. Available at: [Link]

  • Christodoulou, M. S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde and its role as a precursor

An In-Depth Technical Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Cornerstone Precursor in Modern Drug Discovery Introduction: The Strategic Importance of the 7-Deazapurine Scaffold In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Cornerstone Precursor in Modern Drug Discovery

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The 7H-pyrrolo[2,3-d]pyrimidine core, commonly known as 7-deazapurine, is a quintessential example of such a scaffold.[1][2] Its structural resemblance to the natural purine bases (adenine and guanine) allows it to function as a versatile "hinge-binding" motif, effectively targeting the ATP-binding sites of numerous protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the 7-deazapurine skeleton is a foundational element in the design of a multitude of kinase inhibitors.[3][4][5][6][7]

Within this important class of compounds, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde stands out as a pivotal precursor. The introduction of a methyl group at the N-7 position can enhance metabolic stability and modulate physicochemical properties, while the aldehyde functionality at the C-5 position serves as an exceptionally versatile chemical handle. This aldehyde group is the gateway to a vast chemical space, enabling chemists to systematically introduce a wide array of substituents and build molecular complexity. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this key intermediate for researchers and scientists in drug development.

Core Synthesis: The Vilsmeier-Haack Formylation Pathway

The most direct and widely employed method for installing the crucial C-5 aldehyde group onto the 7-methyl-7-deazapurine core is the Vilsmeier-Haack reaction.[8][9][10][11] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic substrates.[8][10]

The reaction proceeds via an electrophilic aromatic substitution mechanism. First, the Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][11] The electron-rich pyrrole ring of the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine then attacks this electrophilic iminium species. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[9][11] The C-5 position is the most reactive site for electrophilic substitution on this scaffold due to the directing influence of the pyrrole nitrogen.

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Start 7-Methyl-7H-pyrrolo [2,3-d]pyrimidine Iminium_Adduct Iminium Salt Intermediate Start->Iminium_Adduct + Vilsmeier Reagent (Electrophilic Attack) Product 7-Methyl-7H-pyrrolo [2,3-d]pyrimidine- 5-carbaldehyde Iminium_Adduct->Product + H₂O (Hydrolysis)

Caption: Vilsmeier-Haack synthesis workflow.

Generalized Laboratory Protocol: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Work-up and Isolation: The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude product.

  • Purification: If necessary, the crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Physicochemical & Structural Data

A clear understanding of the precursor's fundamental properties is essential for its effective use in synthesis.

PropertyValue
IUPAC Name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
CAS Number 866536-12-7
Appearance Typically an off-white to yellow solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Key ¹H NMR Signal Aldehyde proton (CHO) typically at δ 9.8-10.1 ppm
Key ¹³C NMR Signal Aldehyde carbon (CHO) typically at δ ~185 ppm

The Aldehyde as a Gateway for Molecular Diversification

The true power of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde lies in the reactivity of its aldehyde group. This functional group provides a robust platform for a variety of chemical transformations that are central to medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).

Precursor_Hub Core 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-5-carbaldehyde Reductive_Amination Reductive Amination Core->Reductive_Amination + R'R''NH + [H] Oxidation Oxidation Core->Oxidation + [O] Wittig_Reaction Wittig Reaction Core->Wittig_Reaction + Ph₃P=CHR' Condensation Condensation Reactions Core->Condensation + H₂N-Z Amines Substituted Amines (R-CH₂-NR'R'') Reductive_Amination->Amines Acids Carboxylic Acid (R-COOH) Oxidation->Acids Alkenes Alkenes (R-CH=CHR') Wittig_Reaction->Alkenes Hydrazones Hydrazones / Imines (R-CH=N-NR'R'') Condensation->Hydrazones Amides Amides (R-CO-NR'R'') Acids->Amides + R'R''NH (Coupling)

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Protocols & Analytical Methods

Method

experimental procedure for using 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Application Note: Experimental Workflows for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Medicinal Chemistry Introduction & Mechanistic Rationale In the landscape of modern drug discovery, the 7-deazapurine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Workflows for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Medicinal Chemistry

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, the 7-deazapurine scaffold is a privileged structure, primarily utilized in the design of ATP-competitive kinase inhibitors. The compound 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde serves as a highly versatile, electrophilic building block for late-stage diversification.

Causality of the Scaffold Design: The pyrrolo[2,3-d]pyrimidine core is a[1]. By replacing the N7 nitrogen of a purine with a carbon atom, the scaffold retains the critical hydrogen-bond acceptor properties of the pyrimidine ring (N1 and N3) required for anchoring to the kinase hinge region. The addition of the methyl group at the 7-position restricts tautomerization, locking the molecule into a specific binding conformation. Concurrently, the C5-carbaldehyde provides an activated electrophilic center, allowing chemists to rapidly synthesize libraries of 5-substituted derivatives (e.g., aminomethyls or alkenes) to probe the solvent-exposed regions or the ribose-binding pockets of kinases[1].

Physicochemical Properties

To ensure accurate stoichiometric calculations and appropriate solvent selection during experimental design, the quantitative data for this building block is summarized below:

PropertyValue
Chemical Name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
CAS Registry Number [2]
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
SMILES Cn1cc(C=O)c2cncnc12
Appearance Pale yellow to off-white solid
Solubility Soluble in DMF, DMSO, and hot Ethanol; poorly soluble in Hexanes

Biological Context: Kinase Inhibition Pathway

The primary application of this building block is the synthesis of inhibitors targeting the Janus kinase (JAK) family, thereby modulating the downstream STAT signaling pathway responsible for inflammatory responses.

JAKSTAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase (ATP Binding) Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor 7-Deazapurine Drug (ATP Competitor) Inhibitor->JAK Blocks ATP Site Nucleus Gene Transcription STAT->Nucleus Translocation

Fig 1: Logical relationship of 7-deazapurine derivatives inhibiting the JAK/STAT signaling pathway.

Experimental Protocols & Workflows

The most robust method for functionalizing the C5 position of this scaffold is via reductive amination. This allows for the introduction of diverse solubilizing groups or pharmacophores.

SyntheticWorkflow A 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-5-carbaldehyde C Imine/Iminium Intermediate A->C Condensation B Amine + Acid Catalyst B->C E 5-(Aminomethyl) Derivative (Target Molecule) C->E Reduction D NaBH(OAc)3 / NaBH3CN D->E

Fig 2: Experimental workflow for the reductive amination of the C5-carbaldehyde building block.

Protocol A: Reductive Amination (Synthesis of 5-Aminomethyl Derivatives)

Causality & Reagent Selection: To prevent the premature reduction of the starting aldehyde into a dead-end primary alcohol, a mild hydride source such as Sodium Triacetoxyborohydride (NaBH(OAc)3) is strictly required. A catalytic amount of acetic acid is added to lower the pH to ~4.5, which accelerates the dehydration step of imine formation while maintaining the stability of the borohydride reagent[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) or THF (10 mL).

  • Imine Formation: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol), followed by glacial acetic acid (1.5 eq, 1.5 mmol). Stir the reaction mixture at room temperature for 2 hours. Note: Do not add the reducing agent yet; allow the equilibrium to shift toward the imine/iminium intermediate.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq, 1.5 mmol) over 10 minutes to manage mild exothermicity.

  • Maturation: Stir the opaque suspension at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy any unreacted hydride[3]. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Self-Validating System & Analytical Verification

A protocol is only as reliable as its in-process controls (IPCs). To ensure the reductive amination was successful and did not yield the undesired 5-hydroxymethyl byproduct, utilize the following self-validating analytical checks:

  • TLC Monitoring: The starting aldehyde is highly UV-active. Using a mobile phase of DCM:MeOH (95:5), ensure the complete disappearance of the starting material spot (typically Rf ~0.6). The product amine will often streak or sit lower on the baseline (Rf ~0.2-0.3) and will stain positive with Ninhydrin.

  • 1H NMR Validation: This is the definitive proof of success. In DMSO-d6, the starting material exhibits a highly deshielded formyl proton (-CHO) as a distinct singlet at ~10.0 ppm [4].

    • Validation Check: Upon successful conversion, the 10.0 ppm peak must vanish entirely . It will be replaced by a new, more shielded singlet or multiplet integrating to 2 protons at 3.8–4.2 ppm , corresponding to the newly formed C5-methylene bridge (-CH2-N)[4].

Sources

Application

applications of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in medicinal chemistry

Application Note: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Targeted Therapeutics Executive Summary The development of highly selective kinase inhibitors remains a cornerstone of modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Targeted Therapeutics

Executive Summary

The development of highly selective kinase inhibitors remains a cornerstone of modern medicinal chemistry, particularly in oncology and immunology. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged bioisostere of purine, utilized in FDA-approved drugs such as tofacitinib and baricitinib[1]. Within this chemical space, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1) serves as a highly versatile, advanced building block. The presence of the electrophilic 5-carbaldehyde group provides a distinct synthetic handle for late-stage diversification, while the 7-methyl substitution fundamentally alters the physicochemical and binding profile of the core scaffold[2][3]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this compound in drug discovery.

Mechanistic Rationale & Structural Dynamics

To design effective inhibitors, one must understand the spatial and electronic causality of the scaffold within the ATP-binding pocket of target kinases:

  • The Pyrimidine Core (N1/N3): Mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 act as critical hydrogen bond acceptors, engaging the peptide backbone amides of the kinase hinge region[1].

  • The N7-Methyl Modification: In natural purines, the equivalent position (N9) is often attached to a ribose sugar. In unsubstituted pyrrolopyrimidines, the N7-H acts as a hydrogen bond donor. Methylating this position eliminates the H-bond donor capacity, which reduces the Topological Polar Surface Area (TPSA), thereby enhancing passive membrane permeability. Furthermore, the steric bulk of the methyl group restricts the scaffold to specific binding orientations, often improving selectivity for kinases like RET, HPK1, and PAK4[1][2][4][5].

  • The C5-Carbaldehyde Vector: The C5 position typically projects outward toward the solvent-exposed channel or into the ribose-binding pocket. The aldehyde acts as a highly reactive electrophile, allowing medicinal chemists to rapidly synthesize libraries of 5-substituted derivatives (e.g., via reductive amination or Knoevenagel condensation) to probe these sub-pockets for enhanced potency and solubility[6][7].

Kinase_Binding Scaffold 7-Methyl-pyrrolo[2,3-d]pyrimidine Hinge Kinase Hinge Region (Hydrogen Bonding) Scaffold->Hinge N1/N3 Interaction C5_Sub C5-Substituent (Solvent/Ribose Pocket) Scaffold->C5_Sub Diversification N7_Me N7-Methyl Group (Lipophilic Pocket) Scaffold->N7_Me Blocks H-Donor

Mechanistic binding model of 7-methyl-pyrrolo[2,3-d]pyrimidine derivatives in kinase active sites.

Applications in Kinase Inhibition

Derivatives synthesized from 5-carbaldehyde pyrrolopyrimidines have demonstrated profound efficacy across multiple therapeutic targets:

  • Multi-Targeted Tyrosine Kinase Inhibitors (TKIs): Halogenated benzylidene derivatives synthesized from the pyrrolo[2,3-d]pyrimidine core have shown potent nanomolar activity against EGFR (IC50 = 79 nM) and Her2 (IC50 = 40 nM), inducing cell cycle arrest and apoptosis via caspase-3 activation[8][9].

  • Immuno-Oncology (HPK1 & Itk): Hematopoietic progenitor kinase 1 (HPK1) and Interleukin-2-inducible T-cell kinase (Itk) are critical negative regulators of T-cell signaling. 7H-pyrrolo[2,3-d]pyrimidine derivatives have been optimized to achieve IC50 values as low as 10.1 nM against HPK1, promoting IL-2 secretion in T-cells[4][10].

  • Antiparasitic Agents: The scaffold is also utilized in "bumped kinase inhibitors" (BKIs) targeting Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), offering improved efficacy and toxicity profiles over older pyrazolopyrimidine analogs[11].

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the transformation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde into advanced screening libraries.

Synthetic_Workflows Core 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine -5-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, DCE) Core->RedAm Amines Knoev Knoevenagel Condensation (Piperidine, EtOH) Core->Knoev Active Methylene Lib1 5-(Aminomethyl) Analogs (Solvent Channel Probes) RedAm->Lib1 Yields Lib2 5-Alkenyl Analogs (Conformationally Restricted) Knoev->Lib2 Yields

Synthetic workflows for derivatizing the 5-carbaldehyde scaffold.

Protocol A: Synthesis of 5-(Aminomethyl) Derivatives via Reductive Amination

Objective: To install solubilizing amine groups (e.g., piperazines, morpholines) that project into the solvent channel. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde and 1.2 eq of the desired secondary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours to drive iminium ion formation.

  • Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)3. Stir at room temperature for 12–16 hours under an inert atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 until pH ~8. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation & QC:

    • 1H NMR: Confirm the disappearance of the distinct aldehyde proton singlet (~9.8–10.2 ppm) and the appearance of a new methylene singlet/multiplet (~3.5–4.0 ppm).

    • LC-MS: Verify the presence of the [M+H]+ parent ion corresponding to the target mass.

Protocol B: Synthesis of 5-Alkenyl Derivatives via Knoevenagel Condensation

Objective: To create conformationally restricted analogs that orient distal aromatic systems into deep hydrophobic pockets (e.g., DFG-out conformations for Type II inhibitors)[1][6]. Causality: Piperidine acts as a secondary amine organocatalyst. It temporarily condenses with the aldehyde to form a highly electrophilic iminium intermediate, which drastically lowers the activation energy for nucleophilic attack by the enolate of the active methylene compound.

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask, combine 1.0 eq of the 5-carbaldehyde and 1.1 eq of an active methylene compound (e.g., oxindole or malononitrile) in absolute ethanol (0.1 M).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Condensation: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progression via TLC (eluent: 5% MeOH in DCM).

  • Isolation: Upon completion, cool the reaction to 0°C. The extended conjugated system typically drastically reduces solubility, causing the product to precipitate. Filter the solid under vacuum and wash with cold ethanol.

  • Self-Validation & QC:

    • UV-Vis Spectroscopy: A significant bathochromic (red) shift will be observed due to the extended π-conjugation of the newly formed alkene.

    • 1H NMR: Look for the distinct olefinic proton signal (typically a singlet between 7.5–8.5 ppm, depending on the electron-withdrawing nature of the substituents).

Pharmacological Data Summary

The versatility of the pyrrolo[2,3-d]pyrimidine core is evident in its broad-spectrum applicability across various kinase targets. Table 1 summarizes the quantitative inhibitory data of structural analogs derived from this scaffold.

Table 1: Comparative Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound / Derivative ClassTarget KinaseIC50 ValueKey Structural FeatureReference
Compound 24 HPK110.1 nM7H-pyrrolo[2,3-d]pyrimidine core[4]
Compound 7a pp60(c-Src)13.9 µM5-[(benzyl)imino]methyl[6]
Compound 5k Her240.0 nMHalogenated benzylidene at C4/C5[8]
Compound 5k EGFR79.0 nMHalogenated benzylidene at C4/C5[8]
Compound 5k VEGFR2136.0 nMHalogenated benzylidene at C4/C5[8]

Sources

Method

Application Note: Synthesis of Novel Kinase Inhibitor Libraries via 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Introduction & Mechanistic Rationale The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, functioning as a highly effective bioisostere of the purine ring[1]. It forms the core st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, functioning as a highly effective bioisostere of the purine ring[1]. It forms the core structural motif in numerous FDA-approved kinase inhibitors and advanced clinical candidates. Within this chemical class, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1) serves as a premier advanced intermediate for the divergent synthesis of both covalent and non-covalent targeted therapeutics[2].

Causality in Scaffold Design: The structural features of this building block are engineered for optimal target engagement and synthetic versatility:

  • The N7-Methyl Group: Alkylation at the N7 position is strategically critical. It completely prevents pyrrole tautomerization, locking the molecule into a rigid conformation. This ensures that the pyrimidine N1 and N3 atoms are optimally oriented to act as bidentate hydrogen bond acceptors/donors within the highly conserved ATP-binding hinge region of target kinases[3].

  • The C5-Carbaldehyde: The formyl group provides a highly reactive electrophilic center. Because it is conjugated with the electron-rich pyrrole ring, it is uniquely primed for rapid functionalization, enabling the generation of diverse spatial geometries targeting kinases such as [2], [1], [3], and[4].

Divergent Synthetic Workflows

The 5-carbaldehyde moiety can be functionalized through two primary mechanistic pathways to generate distinct derivative classes:

  • Reductive Amination: Yields flexible 5-aminomethyl derivatives that can occupy solvent-exposed regions or adapt to deep allosteric pockets[3].

  • Condensation Reactions: Yields rigid, planar 5-alkenyl derivatives that extend the conjugated pi-system, often enhancing binding affinity for narrow hydrophobic clefts[4].

SynthesisWorkflow Start 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-5-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Start->RedAm Knoev Knoevenagel Condensation (Active Methylene, Base) Start->Knoev Wittig Wittig/HWE Reaction (Phosphonium Ylides) Start->Wittig Lib1 5-Aminomethyl Derivatives (LRRK2/RET Inhibitors) RedAm->Lib1 Lib2 5-Alkenyl Derivatives (EGFR/Src Inhibitors) Knoev->Lib2 Wittig->Lib2

Divergent synthetic workflows from 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Flexible 5-Aminomethyl Derivatives via Reductive Amination

Mechanistic Insight: is selected over sodium borohydride (NaBH4) due to its milder reducing power. It selectively reduces the transiently formed iminium ion without prematurely reducing the starting aldehyde to an unreactive alcohol[5].

Materials:

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Glacial acetic acid (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure (Self-Validating Workflow):

  • Imine Formation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the aldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) dropwise. Validation Step: Check the pH of an aliquot; it should be ~4-5. This weakly acidic environment is optimal for protonating the intermediate hemiaminal, facilitating water elimination to form the reactive iminium ion. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq) to control the mild exotherm. Stir the suspension at room temperature for 12–16 hours[5].

  • Reaction Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1). Validation Step: Stain the TLC plate with 2,4-dinitrophenylhydrazine (2,4-DNPH). The complete disappearance of the orange/red aldehyde spot confirms full conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the targeted 5-aminomethyl derivative.

Protocol B: Synthesis of Rigid 5-Alkenyl Derivatives via Knoevenagel Condensation

Mechanistic Insight: The Knoevenagel condensation with active methylene compounds creates an extended conjugated system. A piperidine/acetic acid catalytic system is employed to form a highly electrophilic iminium intermediate, significantly accelerating the nucleophilic attack by the enolate[4].

Materials:

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

  • Piperidine (0.1 eq)

  • Glacial acetic acid (0.1 eq)

  • Absolute ethanol

Procedure (Self-Validating Workflow):

  • Reagent Assembly: Suspend the aldehyde (1.0 eq) and the active methylene compound (1.1 eq) in absolute ethanol (0.3 M concentration).

  • Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Mechanistic Action: This combination forms piperidinium acetate in situ, buffering the reaction and acting as a bifunctional catalyst (the amine drives iminium formation, while the acetate assists in enolization).

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours[4].

  • Precipitation: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Validation Step: The highly conjugated, planar (E)-alkenyl product will typically precipitate out of the ethanol solution as a brightly colored solid (often yellow or orange).

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake with ice-cold ethanol and diethyl ether to remove unreacted starting materials and catalyst residues. Dry under high vacuum.

Quantitative Data & Application Summary

The following table summarizes the typical reaction parameters and the validated target applications for the synthesized derivatives, demonstrating the scaffold's versatility in oncology and neurology drug development.

Derivative ClassSynthetic PathwayKey Reagents & ConditionsTypical Yield (%)Validated Target Kinases
5-(Aminomethyl) Reductive AminationNaBH(OAc)3, DCE, AcOH, RT75 - 85LRRK2[3], RET[1]
5-(Arylaminomethyl) Reductive AminationNaBH3CN, MeOH, ZnCl2, RT60 - 70Multi-targeted (EGFR, Her2)[6]
5-(Alkenyl) Knoevenagel CondensationPiperidine, AcOH, EtOH, Reflux80 - 95pp60c-Src[4], EGFR[2]

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Application

analytical techniques for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde characterization

Analytical Characterization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Comprehensive Methodological Guide Introduction & Strategic Overview In modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold—c...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Characterization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Comprehensive Methodological Guide

Introduction & Strategic Overview

In modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold—commonly referred to as a 7-deazapurine—is a privileged pharmacophore utilized extensively in the design of kinase inhibitors, antiviral agents, and targeted anticancer therapeutics . As a Senior Application Scientist, I frequently encounter the intermediate 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1) in our synthesis pipelines.

Characterizing this highly functionalized building block requires more than just confirming its mass; it demands a self-validating analytical system. The presence of multiple basic nitrogen heteroatoms, an N-methyl group, and a reactive carbaldehyde moiety necessitates a rigorous, orthogonal approach to confirm regiochemistry, assess purity, and validate structural integrity prior to downstream synthesis.

Below is the multi-modal workflow we employ to guarantee the fidelity of this critical intermediate.

Workflow Start 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-5-carbaldehyde (Batch QC) LCMS LC-HRMS Exact Mass & Purity Start->LCMS Aliquot 1 NMR NMR Spectroscopy (1D & 2D) Structural Elucidation Start->NMR Aliquot 2 FTIR ATR-FTIR Functional Group Verification Start->FTIR Aliquot 3 Data Orthogonal Data Integration & Final CoA Generation LCMS->Data NMR->Data FTIR->Data

Multi-modal analytical workflow for pyrrolo[2,3-d]pyrimidine characterization.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

The Causality of the Method: To assess bulk purity and confirm the exact mass, we utilize LC-HRMS. The basic pyrimidine nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core readily accept protons. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice, providing exceptional ionization efficiency and high-sensitivity detection for this specific scaffold . High-resolution mass spectrometry (via TOF or Orbitrap) is strictly required to rule out isobaric impurities that standard single-quadrupole systems might miss.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a final concentration of 10 µg/mL using the mobile phase starting conditions to prevent solvent-front distortion.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (acts as a proton source to promote ESI+ ionization).

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50 to 500.

  • Data Acquisition: Integrate the UV chromatogram extracted at 254 nm—a wavelength highly characteristic for the conjugated 7-deazapurine system—to determine relative purity.

Table 1: Expected LC-HRMS Quantitative Data

ParameterExpected ValueTolerance / Criteria
Formula C8H7N3ON/A
Monoisotopic Mass 161.0589 DaN/A
Theoretical [M+H]+ 162.0662 m/z≤ 5 ppm mass error
UV Purity (254 nm) > 98.0 %Area normalization
Major Adducts [M+Na]+ at 184.0481 m/zSecondary confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method: While 1D ¹H and ¹³C NMR confirm the presence of the required functional groups, they are insufficient on their own. Pyrrolopyrimidine syntheses are notorious for yielding regioisomers (e.g., N1 vs. N3 vs. N7 methylation). Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is a mandatory, self-validating step to unambiguously prove that the methyl group is attached at the N7 position and the carbaldehyde is at the C5 position . Furthermore, we exclusively use DMSO-d6 as the solvent; pyrrolopyrimidines often suffer from concentration-dependent aggregation in CDCl3 due to strong intermolecular dipole interactions, which broadens spectral lines. DMSO-d6 disrupts these interactions, yielding sharp, highly resolved peaks.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the probe is tuned and matched to ¹H and ¹³C, and the sample is shimmed to a line width of < 1.0 Hz for the TMS signal.

  • 1D Acquisition:

    • ¹H NMR: Spectral width of 12 ppm (critical to capture the highly downfield aldehyde proton), 16 scans, 2.0 s relaxation delay.

    • ¹³C NMR: Spectral width of 220 ppm, 512–1024 scans (required because the quaternary bridgehead carbons C4a and C7a relax slowly), 2.0 s relaxation delay.

  • 2D HMBC Acquisition: Optimize for long-range coupling constants ( nJCH​ ) of 8 Hz. Acquire with 128 increments in the indirect (¹³C) dimension.

Table 2: Expected ¹H and ¹³C NMR Assignments (in DMSO-d6)

Position¹H Chemical Shift (ppm), Mult, Int¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C2 ~8.90 (s, 1H)~153.0C4, C7a
C4 ~9.30 (s, 1H)~150.0C2, C4a, C5
C5 -~118.0-
C6 ~8.30 (s, 1H)~138.0C4a, C5, C7a, CHO
C4a -~115.0-
C7a -~155.0-
N7-CH3 ~3.95 (s, 3H)~32.0C6, C7a (Confirms N7 regiochemistry)
CHO ~10.05 (s, 1H)~185.0C4a, C5, C6

Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR)

The Causality of the Method: ATR-FTIR provides rapid, non-destructive orthogonal validation of the functional groups. The highly conjugated nature of the pyrrolo[2,3-d]pyrimidine ring shifts the typical aldehyde carbonyl stretch. Observing this specific shift provides immediate insight into the electronic environment of the molecule, verifying that the carbaldehyde is indeed conjugated with the aromatic system rather than existing as an isolated aliphatic impurity.

Step-by-Step Protocol:

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Analysis: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample, which is critical for a high signal-to-noise ratio.

  • Acquisition & Interpretation: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

    • Carbonyl Stretch (C=O): Expected around 1660–1680 cm⁻¹. Note: The conjugation with the pyrrole ring lowers the frequency compared to an isolated aliphatic aldehyde (~1720 cm⁻¹).

    • Aromatic C=C and C=N Stretches: Expected in the region of 1500–1600 cm⁻¹.

    • Aliphatic C-H Stretches (N-CH3): Expected around 2950–2850 cm⁻¹.

References

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.[Link]

  • 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Molport.[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. ResearchGate.[Link]

Method

1H NMR and 13C NMR analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Application Note: ¹H and ¹³C NMR Analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Introduction & Scientific Context The pyrrolo[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: ¹H and ¹³C NMR Analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Introduction & Scientific Context

The pyrrolo[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Serving as a critical purine bioisostere, it is the structural foundation for numerous targeted kinase inhibitors, including those directed against EGFR, JAK, and LRRK2[1]. In the synthesis of these complex multi-targeted agents, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1) acts as a vital electrophilic building block[1][2].

For drug development professionals, the absolute structural verification of this intermediate is paramount. An unverified structural isomer or impurity at this stage can lead to catastrophic downstream synthetic failures. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously assign the ¹H and ¹³C spectra of this compound, explaining the causality behind the electronic environments and the experimental parameters chosen.

Experimental Protocol for NMR Acquisition

To ensure high-resolution spectra without line broadening, strict adherence to optimized sample preparation and acquisition parameters is required.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation: Weigh 15–20 mg of the compound for ¹H NMR (or 40–50 mg for ¹³C NMR). Dissolve the sample completely in 0.6 mL of DMSO-d₆. Causality: Highly conjugated planar heterocycles like pyrrolo[2,3-d]pyrimidines frequently exhibit π-π stacking in non-polar solvents (e.g., CDCl₃), which broadens NMR signals and obscures fine coupling. DMSO-d₆ disrupts these intermolecular interactions, ensuring sharp, well-resolved peaks[2].

  • Internal Standardization: Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS). This calibrates the chemical shift scale exactly at 0.00 ppm, providing a reliable reference point against the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C)[2].

  • Instrument Tuning & Shimming: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz or 600 MHz spectrometer. Perform precise tuning and matching of the probe to the ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (S/N). Execute gradient shimming to achieve a uniform magnetic field (target FWHM < 1.0 Hz for the residual solvent peak).

  • 1D and 2D Acquisition Parameters:

    • ¹H NMR: 16 scans (ns), 2-second relaxation delay (d1), 12 ppm spectral width.

    • ¹³C NMR: 1024–2048 scans (ns), 2-second relaxation delay (d1) with ¹H decoupling (WALTZ-16), 250 ppm spectral width.

    • 2D NMR (HSQC/HMBC): Acquire gradient-selected HSQC (for ¹J C-H correlations) and HMBC (for ²J and ³J C-H correlations) to establish a self-validating assignment network.

Fig 1. Step-by-step workflow for the NMR acquisition and data processing.

Spectral Interpretation & Chemical Shift Causality

Understanding the electronic environment of the pyrrolo[2,3-d]pyrimidine core is the foundation of spectral interpretation. The molecule consists of an electron-deficient pyrimidine ring fused to a pyrrole ring, whose electron density is heavily modulated by the electron-withdrawing 5-carbaldehyde group[3].

Table 1: ¹H NMR Quantitative Data & Causality
PositionProton TypeExpected Shift (ppm)MultiplicityInt.Causality / Electronic Environment
5-CHO Aldehyde9.90 - 10.10Singlet (s)1HStrong anisotropic deshielding from the C=O double bond.
C4-H Pyrimidine9.00 - 9.20Singlet (s)1HDeshielded by the adjacent N3 atom and the bridgehead C4a.
C2-H Pyrimidine8.90 - 9.00Singlet (s)1HHighly deshielded; flanked by two electronegative nitrogens (N1, N3).
C6-H Pyrrole8.30 - 8.50Singlet (s)1HDeshielded by the adjacent electron-withdrawing 5-CHO group[3].
7-CH₃ N-Methyl3.90 - 4.00Singlet (s)3HDeshielded by the electronegative pyrrole nitrogen (N7)[2].
Table 2: ¹³C NMR Quantitative Data & Causality
PositionCarbon TypeExpected Shift (ppm)Causality / Electronic Environment
5-CHO Carbonyl (C=O)184.0 - 186.0Highly deshielded sp² carbon of the formyl group.
C7a Bridgehead152.0 - 154.0Fused carbon adjacent to N1 and N7.
C2 Pyrimidine151.0 - 153.0Flanked by N1 and N3.
C4 Pyrimidine149.0 - 151.0Adjacent to N3.
C6 Pyrrole138.0 - 140.0sp² carbon adjacent to N7.
C5 Pyrrole117.0 - 119.0Substituted with the electron-withdrawing formyl group.
C4a Bridgehead114.0 - 116.0Fused carbon between the two rings.
7-CH₃ Aliphatic (CH₃)31.0 - 33.0Deshielded sp³ carbon attached to N7.

Unambiguous Assignment via 2D NMR (A Self-Validating System)

A simple 1D ¹H NMR spectrum is insufficient for absolute structural proof. Because both C2-H and C4-H appear as singlets in the 8.9–9.2 ppm range, distinguishing between them requires a self-validating logic matrix built via Heteronuclear Multiple Bond Correlation (HMBC)[2].

  • Differentiating C2 and C4: The C4-H proton will show a ³J HMBC correlation to the C5 carbon of the pyrrole ring and a ²J correlation to the C4a bridgehead. The C2-H proton cannot correlate to C5, allowing for unambiguous differentiation.

  • Confirming the Aldehyde Position: The aldehyde proton (~10.0 ppm) exhibits strong ³J correlations to C4a and C6, and a ²J correlation to C5. This definitively anchors the formyl group at the 5-position.

  • Confirming the N-Methyl Position: The N-CH₃ protons (~3.9 ppm) exhibit ³J correlations to both C6 and the bridgehead C7a, confirming N7 alkylation.

Fig 2. Key HMBC correlations establishing the self-validating structural assignment.

By cross-referencing the 1D integrals with the 2D HMBC connectivity map, the researcher establishes a closed-loop verification system. Even if chemical shifts drift slightly due to concentration or temperature variations, the structural connectivity remains absolute.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC , nih.gov,1

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC , nih.gov, 2

  • Synthesis and Biological evaluation of pyrrolo[2, 3-d]pyrimidine derivatives as antibacterial and antiviral , Journal of American Science, 3

Sources

Application

Application Note: LC-MS/MS Profiling and Fragmentation Mechanisms of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Executive Summary 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a highly specialized synthetic intermediate used extensively in modern drug discovery. Accurate mass spectrometric characterization of this buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a highly specialized synthetic intermediate used extensively in modern drug discovery. Accurate mass spectrometric characterization of this building block is essential for reaction monitoring, impurity profiling, and downstream pharmacokinetic studies. This application note establishes a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, detailing the exact mass properties, the causality behind its collision-induced dissociation (CID) pathways, and step-by-step methodologies for its quantification.

Chemical Context & Structural Significance

The pyrrolo[2,3-d]pyrimidine scaffold is a 7-deazapurine mimic that acts as a privileged structure in medicinal chemistry. Because it effectively mimics the adenine ring of ATP, it is heavily utilized to target the ATP-binding hinge region of various kinases, including highly selective Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors[1] and Rearranged during Transfection (RET) kinase inhibitors[2].

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1) serves as a critical electrophilic building block in these synthetic pathways[3][4]. The 5-carbaldehyde group provides a reactive handle for reductive aminations, while the 7-methyl group locks the tautomeric state of the pyrrole nitrogen, influencing both the molecule's kinase-binding orientation and its ionization behavior during mass spectrometry.

Physicochemical Properties

Understanding the exact monoisotopic mass is the foundation of high-resolution mass spectrometry (HRMS) and targeted Multiple Reaction Monitoring (MRM). The basic nitrogen atoms within the pyrimidine ring make this compound highly amenable to positive-mode Electrospray Ionization (ESI+).

PropertyValue
Chemical Name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
CAS Registry Number 1501213-61-1
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Exact Monoisotopic Mass 161.0589 Da
Expected Precursor Ion [M+H]+ m/z 162.066

Mass Spectrometry Causality & Fragmentation Mechanisms

In ESI+ mode, the pyrimidine core readily accepts a proton, yielding a strong precursor ion at m/z 162.066. When subjected to Collision-Induced Dissociation (CID) using argon gas, the molecule undergoes highly predictable, structurally diagnostic fragmentations dictated by its functional groups.

  • Primary Cleavage (Loss of Carbon Monoxide): The 5-carbaldehyde group is highly susceptible to α-cleavage. The thermodynamic stability of the resulting cation drives the neutral loss of a carbon monoxide molecule (CO, 28.01 Da). This is the dominant primary transition, resulting in a stable 7-methyl-7H-pyrrolo[2,3-d]pyrimidinyl cation at m/z 134.071.

  • Secondary Cleavage (Pyrimidine Ring Opening): The m/z 134 ion undergoes a subsequent loss of hydrogen cyanide (HCN, 27.01 Da). The expulsion of HCN is a hallmark fragmentation pathway for nitrogenous heterocycles, driven by the cleavage of the pyrimidine ring, yielding a fragment at m/z 107.060.

  • Tertiary Cleavage: Further high-energy degradation involves the loss of the N-methyl group or additional ring nitrogen atoms (e.g., loss of CH2N), producing lower mass fragments around m/z 79.

Fragmentation M [M+H]+ m/z 162.066 F1 Fragment 1 m/z 134.071 M->F1 - CO (28 Da) CID F2 Fragment 2 m/z 107.060 F1->F2 - HCN (27 Da) Ring Cleavage F3 Fragment 3 m/z 79.054 F2->F3 - CH2N (28 Da) Further Cleavage

Proposed ESI-CID mass spectrometry fragmentation pathway for the compound.

Self-Validating LC-MS/MS Protocol

To ensure a self-validating analytical system, this protocol employs orthogonal verification. Chromatographic retention time provides initial physical separation, while dual MRM transitions (a quantifier and a qualifier ion) ensure absolute isobaric specificity. If the ratio between the quantifier and qualifier transitions deviates by more than 15% from the established standard, the system automatically flags the sample for potential co-eluting interference, ensuring high trustworthiness in the resulting data.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute the stock solution to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Filtration: Pass the final working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the UHPLC column from particulates.

UHPLC Separation Conditions

The addition of 0.1% formic acid to the mobile phases serves a dual purpose: it maintains sharp peak shapes by suppressing secondary interactions with residual silanols on the column, and it provides an abundant source of protons to maximize ESI+ ionization efficiency.

ParameterSetting
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature 40 °C

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 10 90
4.0 10 90
4.1 95 5

| 5.5 | 95 | 5 |

Mass Spectrometry (ESI-QqQ) Parameters

The Triple Quadrupole (QqQ) parameters are optimized to maximize the transmission of the m/z 162.1 precursor in Q1 and efficiently fragment it in Q2.

Source ParameterSetting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Desolvation Temperature 400 °C
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon (2.0 x 10^-3 mbar)

Optimized MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
162.1 134.1 50 18 Quantifier (Loss of CO)

| 162.1 | 107.1 | 50 | 28 | Qualifier (Loss of HCN) |

Workflow Prep Sample Preparation (Dilution in MeOH/H2O) UHPLC UHPLC Separation (C18, Gradient Elution) Prep->UHPLC ESI ESI+ Ionization (Protonation) UHPLC->ESI Q1 Q1 Selection (Precursor m/z 162.1) ESI->Q1 Q2 Q2 CID (Argon Collision Gas) Q1->Q2 Q3 Q3 Detection (Product m/z 134.1, 107.1) Q2->Q3 Data Data Analysis (Quantification & Validation) Q3->Data

Step-by-step LC-MS/MS analytical workflow for quantitative validation.

References

  • Molport. "7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde - Molport". Molport Chemical Database. Available at:[Link]

  • ACS Publications. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form". Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation". Bioorganic Chemistry. Available at:[Link]

  • MDPI. "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach". Molecules. Available at:[Link]

Sources

Method

The Pivotal Role of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Wi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic scaffolds, the 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine bioisostere, has emerged as a "privileged" structure. Its inherent ability to mimic the purine core of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity. This guide provides an in-depth exploration of a key intermediate, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde , and its strategic application in the synthesis of next-generation kinase inhibitors. The strategic placement of the 7-methyl group can enhance metabolic stability and fine-tune the electronic properties of the heterocyclic system, while the 5-carbaldehyde functionality serves as a versatile synthetic handle for introducing diverse side chains to target specific kinase isoforms and exploit unique binding pockets.

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Potent Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the foundational structure for several FDA-approved kinase inhibitors, including tofacitinib (a JAK inhibitor) and ruxolitinib (a JAK1/2 inhibitor).[1][2] Its success lies in its structural resemblance to adenine, enabling it to form crucial hydrogen bonds with the kinase hinge region, a conserved motif in the ATP-binding site of kinases. This fundamental interaction provides a strong anchor for the inhibitor, from which further modifications can be made to enhance potency and selectivity.

The introduction of substituents at various positions on the pyrrolo[2,3-d]pyrimidine ring system allows for the fine-tuning of the inhibitor's properties. The 7-position is often substituted to modulate solubility and metabolic stability. The 4-position is critical for hinge-binding interactions, and is commonly functionalized with an amino group. The 5- and 6-positions of the pyrrole ring offer vectors for introducing side chains that can extend into the ribose-binding pocket or other nearby regions of the ATP-binding site, thereby increasing both potency and selectivity.

Synthesis of the Core Intermediate: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

The preparation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a critical first step in many synthetic campaigns targeting novel kinase inhibitors. A common and efficient method for its synthesis is the Vilsmeier-Haack formylation of a suitable 7-methyl-7H-pyrrolo[2,3-d]pyrimidine precursor. This reaction introduces the aldehyde group at the electron-rich 5-position of the pyrrole ring.

G cluster_0 Synthesis of the Core Aldehyde A 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine C 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl3, DMF)

Figure 1: Synthetic overview for the preparation of the core aldehyde.

Protocol 1: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Materials:

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous dichloromethane to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Stir the mixture for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde as a solid.

Elaboration of the 5-Carbaldehyde: Gateway to Kinase Inhibitor Diversity

The 5-carbaldehyde of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile functional group that can be transformed into a wide array of moieties to probe the kinase ATP-binding site. Two key transformations, reductive amination and the Horner-Wadsworth-Emmons reaction, are highlighted below.

G cluster_1 Elaboration of the 5-Carbaldehyde Aldehyde 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde ReductiveAminationProduct Aminomethyl Derivative Aldehyde->ReductiveAminationProduct AlkeneProduct α,β-Unsaturated Ester/Ketone Aldehyde->AlkeneProduct Amine Primary or Secondary Amine (R1R2NH) ReducingAgent Reductive Amination (e.g., NaBH(OAc)3) Phosphonate Phosphonate Ylide HWE Horner-Wadsworth-Emmons Reaction

Figure 2: Key synthetic transformations of the 5-carbaldehyde.

Reductive Amination: Introducing Amine-Containing Side Chains

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in medicinal chemistry to introduce basic amine functionalities that can form key salt-bridge interactions with acidic residues in the kinase active site.[3] The reaction proceeds via the in situ formation of an iminium ion from the aldehyde and an amine, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride.[4][5]

Protocol 2: Reductive Amination of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Materials:

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane and methanol for chromatography

Procedure:

  • To a stirred solution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

  • If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • For less reactive amines or ketones, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired aminomethyl derivative.

Table 1: Representative Amines for Reductive Amination

Amine SubstratePotential Kinase Target Interaction
(R)-3-aminopiperidineCan introduce chirality and form hydrogen bonds with the ribose-phosphate binding region.
4-aminocyclohexanolThe hydroxyl group can act as a hydrogen bond donor or acceptor.
N-Boc-piperazineThe Boc-protected amine allows for further functionalization.
Aniline derivativesCan introduce aromatic side chains capable of π-stacking interactions.
Horner-Wadsworth-Emmons Reaction: Building Unsaturated Linkers

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters and ketones from aldehydes, typically yielding the (E)-alkene with high stereoselectivity.[2][6][7][8] This reaction is instrumental in creating rigid linkers that can position a distal functional group optimally within the kinase active site.

Protocol 3: Horner-Wadsworth-Emmons Olefination of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Materials:

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

  • Triethyl phosphonoacetate (or other suitable phosphonate ylide precursor) (1.2 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1 equivalent) in anhydrous tetrahydrofuran dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired (E)-α,β-unsaturated ester.

Table 2: Representative Phosphonates for HWE Reaction

Phosphonate ReagentResulting Functional GroupPotential Application
Triethyl phosphonoacetateα,β-Unsaturated esterCan be hydrolyzed to the corresponding carboxylic acid for further amide coupling.
Diethyl (cyanomethyl)phosphonateα,β-Unsaturated nitrileThe nitrile group can act as a hydrogen bond acceptor.
Diethyl (2-oxopropyl)phosphonateα,β-Unsaturated ketoneThe ketone can be a site for further chemical modification.

Conclusion

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a highly valuable and versatile intermediate in the synthesis of kinase inhibitors. Its strategic design incorporates the privileged 7-deazapurine core for hinge binding, a 7-methyl group for improved physicochemical properties, and a reactive 5-carbaldehyde for the facile introduction of diverse side chains. The protocols detailed herein for reductive amination and the Horner-Wadsworth-Emmons reaction provide robust and reliable methods for elaborating this core structure into a library of potential kinase inhibitors. By leveraging these synthetic strategies, researchers can efficiently explore the structure-activity relationships of novel pyrrolo[2,3-d]pyrimidine-based compounds, accelerating the discovery of new therapeutics for a range of diseases.

References

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. (2022). Medicinal Chemistry Research, 31(7), 1113-1127. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica, 8(19), 308-312. [Link]

  • Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]

  • SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES OF THE POTENT ANTITUMOR AGENT N-{4-[(2,4-DIAMINO-6-PTERIDINYL)METHYL]BENZOYL}-L-GLUTAMIC ACID (TNP-351). (2008). HETEROCYCLES, 75(7), 1631-1639. [Link]

  • Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. (2025). Journal of Chemical Research. [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007).
  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. (2024). Archiv der Pharmazie, 357(4), e2300591. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. (2017). Journal of Medicinal Chemistry, 60(5), 1971-1993. [Link]

  • Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. (2015). Journal of Medicinal Chemistry, 58(15), 6127-6145. [Link]

  • Horner-Wadsworth-Emmons Reaction. (2023). YouTube. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2014). Organic & Biomolecular Chemistry, 12(45), 9184-9193. [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (2021). Tetrahedron, 89, 132109. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Azaindole Therapeutic Agents. (2020). Molecules, 25(23), 5777. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2020). Chemical Reviews, 120(24), 13017-13084. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry, 15(11), 3148-3155. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules, 30(13), 2917. [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2025). European Journal of Medicinal Chemistry, 285, 117234. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7435-7454. [Link]

  • ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (2010). ChemInform, 27(38). [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6691. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996). The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Application

Practical Laboratory Uses of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols Executive Summary In the landscape of targeted oncology and neurodegenerative dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Executive Summary

In the landscape of targeted oncology and neurodegenerative disease therapeutics, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" bioisostere for the adenine ring of ATP. Specifically, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde serves as a highly versatile, late-stage synthetic intermediate. The N7-methyl group provides essential hydrophobic shielding, while the C5-carbaldehyde acts as an electrophilic vector, allowing medicinal chemists to rapidly diversify the scaffold and project functional groups into the solvent-exposed channel of various kinases, including LRRK2, Src, RET, and CDKs.

Physicochemical Profile

To ensure proper handling, storage, and reaction monitoring, the core physicochemical properties of the compound are summarized below based on chemical database records[1],[2].

PropertyValue
Chemical Name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
CAS Registry Number 1501213-61-1
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
SMILES Cn1cc(C=O)c2cncnc12
Storage Conditions Cold-chain / 2–8 °C, protect from light and moisture
Key Reactivity Sites C5 (Electrophilic aldehyde), C2/C4 (Subject to prior/subsequent halogenation for SNAr)

Mechanistic Rationale: The Pyrrolopyrimidine Pharmacophore

The design of ATP-competitive kinase inhibitors relies heavily on exploiting the kinase hinge region. The pyrrolo[2,3-d]pyrimidine core achieves this by utilizing its N1 and N3 atoms to form critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge.

The strategic placement of the aldehyde at the C5 position is not arbitrary. Crystallographic studies of kinase surrogates, such as those used in the development of LRRK2 inhibitors ()[3], demonstrate that the C5 vector points directly toward the solvent-exposed channel or the ribose-binding pocket. By derivatizing this aldehyde, researchers can fine-tune both the potency (via additional van der Waals interactions) and the kinase selectivity profile without disrupting the core hinge-binding motif.

Pharmacophore Core Pyrrolo[2,3-d]pyrimidine Core (Purine/Adenine Bioisostere) Hinge Kinase Hinge Region (Bidentate H-Bonds via N1/N3) Core->Hinge Anchors to Aldehyde C5-Carbaldehyde (Electrophilic Diversification) Core->Aldehyde Functionalized at N7 N7-Methyl Group (Hydrophobic Shielding) Core->N7 Substituted at Solvent Solvent-Exposed Channel (Tuning Selectivity/Solubility) Aldehyde->Solvent Directs vectors into

Fig 1: Pharmacophore model of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in kinase binding.

Synthetic Workflows & Divergent Applications

The intrinsic reactivity of the C5-carbaldehyde enables divergent synthetic pathways, allowing a single intermediate to yield vastly different classes of inhibitors:

  • Reductive Amination: Yields flexible, sp3-rich linkers. This approach was successfully utilized to synthesize potent inhibitors of the pp60(c-Src) tyrosine kinase ()[4] and LRRK2[3].

  • Knoevenagel Condensation: Yields rigid, planar alkene scaffolds, often utilized in the synthesis of CDK inhibitors ()[5] and RET kinase inhibitors[6].

SyntheticPathways Start 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-5-carbaldehyde RedAm Reductive Amination Reagents: NaBH(OAc)3, R-NH2 Start->RedAm Pathway A Knoev Knoevenagel Condensation Reagents: Active Methylene, Base Start->Knoev Pathway B Wittig Wittig Olefination Reagents: Phosphonium Ylide, Base Start->Wittig Pathway C ProdA Flexible Amines (e.g., Src, LRRK2 Inhibitors) RedAm->ProdA ProdB Rigid Alkenes (e.g., CDK, RET Inhibitors) Knoev->ProdB ProdC Extended Conjugates (e.g., Fluorescent Probes) Wittig->ProdC

Fig 2: Divergent synthetic pathways from the C5-carbaldehyde intermediate.

Validated Laboratory Protocols

Protocol A: Reductive Amination for Flexible Linker Synthesis

This protocol generates flexible C5-aminomethyl derivatives, ideal for probing deep, solvent-exposed pockets in kinases like Src and LRRK2[4],[3].

Reagents & Materials:

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • Glacial Acetic Acid (0.1 eq, catalytic)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the carbaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE (0.2 M concentration). Add glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Scientific Causality & Self-Validation:

  • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because it is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the unreacted starting aldehyde to an alcohol. DCE provides the optimal dielectric constant to stabilize the iminium intermediate, while acetic acid accelerates imine formation by protonating the carbonyl oxygen.

  • Validation: This is a self-validating system via TLC. The starting aldehyde is highly UV-active and runs higher on a normal-phase silica plate (e.g., in 5% MeOH/DCM). As the reaction progresses, the aldehyde spot will disappear, replaced by a lower-Rf, highly polar amine spot. LC-MS will confirm the exact mass shift.

Protocol B: Knoevenagel Condensation for Rigid Scaffold Generation

This protocol generates highly conjugated, planar alkene derivatives, frequently utilized to restrict the conformational flexibility of CDK and RET inhibitors[6],[5].

Reagents & Materials:

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq)

  • Piperidine (0.2 eq, catalytic)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Initiation: Suspend the carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in absolute ethanol (0.5 M concentration).

  • Catalysis: Add piperidine (0.2 eq) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to 75–80 °C (reflux) for 3–6 hours.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated product via vacuum filtration, washing the filter cake with ice-cold ethanol and hexanes. Dry under high vacuum.

Scientific Causality & Self-Validation:

  • Causality: Piperidine acts as a mild organic base to deprotonate the active methylene compound, generating a nucleophilic enolate that attacks the electrophilic aldehyde. Ethanol is selected as the solvent because it solubilizes the starting materials at reflux but acts as an anti-solvent for the highly conjugated, planar alkene product. This drives the reaction forward via Le Chatelier's principle.

  • Validation: The reaction validates itself through visual phase changes. As the conjugated alkene forms, the solution typically deepens in color (yellow to deep orange). Upon cooling, the product spontaneously precipitates, allowing for isolation without column chromatography. 1H-NMR will reveal the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a characteristic vinylic proton (~8.0–8.5 ppm).

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the primary C5-derivatization workflows based on aggregate literature data[4],[6],[5],[3].

Reaction TypeTypical ReagentsTemp (°C)Time (h)Avg. Yield (%)Target Kinase Application
Reductive Amination NaBH(OAc)3, DCE, AcOH20–254–1265–85LRRK2, pp60(c-Src)
Knoevenagel Condensation Piperidine, EtOH75–803–670–90CDK, RET
Wittig Olefination Ph3P=CH-R, THF, Base0 to 254–850–75General Scaffold Diversification

References

  • MolPort Database: 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1). MolPort. [2]

  • ChemBK Database: 7-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBALDEHYDE. ChemBK.[1]

  • Olgen, S., et al. (2008). Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors. Archiv der Pharmazie. [4]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [3]

  • Yang, B., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [5]

  • World Intellectual Property Organization (2019). Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors (WO2019143977A1). [6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Welcome to the dedicated technical support guide for the purification of crude 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of crude 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining this key intermediate in high purity.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Q1: What are the most common impurities I should expect in my crude 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde?

A1: The impurities largely depend on the synthetic route employed. If you are using a Vilsmeier-Haack formylation, common impurities may include unreacted starting material (7-methyl-7H-pyrrolo[2,3-d]pyrimidine), residual Vilsmeier reagent byproducts, and potentially over-formylated or other side-products.[1][2][3] It is also crucial to consider residual solvents from the reaction and workup, such as DMF or phosphorus oxychloride.[1]

Q2: What is the recommended first-pass purification method for this compound?

A2: For most research-scale syntheses, silica gel flash column chromatography is the most effective initial purification method.[4][5][6] It generally provides good separation of the target aldehyde from both more and less polar impurities.

Q3: Is 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde stable during purification?

A3: Aldehydes on electron-rich heterocyclic systems can be susceptible to oxidation to the corresponding carboxylic acid. While generally stable under standard chromatographic conditions, prolonged exposure to air or strong oxidizing conditions should be avoided. It is advisable to use fresh, high-quality solvents and process the material promptly after synthesis.

Q4: Can I use recrystallization to purify my crude product?

A4: Recrystallization can be an excellent secondary purification step to achieve high analytical purity, especially after an initial chromatographic separation. However, its success as a primary method depends on the impurity profile. If the crude material is heavily contaminated with impurities of similar solubility, recrystallization alone may not be sufficient. Finding a suitable single-solvent or two-solvent system is key.

Troubleshooting Common Purification Issues

This section provides a systematic approach to resolving common challenges encountered during the purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Observed Issue Potential Cause(s) Recommended Solution(s)
Broad or streaky bands on TLC/Column Chromatography 1. Sample is too polar for the starting eluent. 2. Sample is not fully dissolved upon loading. 3. Column is overloaded. 4. Compound is interacting strongly with acidic sites on the silica gel.1. Start with a less polar eluent system. 2. Ensure complete dissolution of the sample in a minimal amount of a suitable solvent before loading. Consider dry loading for poorly soluble samples. 3. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 4. Add a small amount (0.1-1%) of a mild base like triethylamine or pyridine to the eluent to neutralize acidic sites and improve peak shape.
Poor separation of the product from a close-running impurity 1. The eluent system is not optimized for selectivity. 2. The stationary phase is not providing sufficient resolving power.1. Perform a systematic TLC screen with different solvent systems. Try mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or acetone/dichloromethane.[4][5][7] 2. Consider using a finer mesh silica gel for higher resolution. Alternatively, explore different stationary phases like alumina if the impurity has a different affinity.
Product "oils out" during recrystallization 1. The solvent is too good a solvent for the compound at the cooling temperature. 2. The cooling process is too rapid. 3. The presence of impurities is depressing the melting point and preventing crystallization.1. Add a miscible anti-solvent dropwise until persistent turbidity is observed, then gently warm to redissolve and allow to cool slowly. 2. Allow the solution to cool to room temperature slowly, then transfer to a colder environment (e.g., refrigerator or freezer). 3. Purify the material first by column chromatography to remove the bulk of impurities, then attempt recrystallization.
Low recovery of the product after purification 1. The product is partially soluble in the eluent and is being eluted prematurely. 2. The product is irreversibly adsorbed onto the stationary phase. 3. The product is volatile and is being lost during solvent evaporation. 4. The product has degraded during purification.1. Use a less polar starting eluent. 2. As mentioned, adding a small amount of a basic modifier to the eluent can help. 3. Use a rotary evaporator at a moderate temperature and vacuum. Avoid prolonged drying under high vacuum. 4. Analyze fractions by TLC to check for the appearance of new, more polar spots (potential degradation products). If degradation is suspected, minimize the time the compound spends on the column.

Detailed Purification Protocols

Silica Gel Flash Column Chromatography

This is the most widely applicable method for the purification of crude 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel down the column more quickly.

Step-by-Step Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various eluent systems to find one that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. Common starting points include:

      • Ethyl acetate/n-pentane (or hexanes) (e.g., 8:2)[4]

      • Acetone/Dichloromethane (e.g., 1:1)[4]

      • Dichloromethane/Methanol (e.g., 95:5)[5]

  • Column Preparation:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound and any more polar impurities.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.

Principle: This method relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain in the solution.

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount of the crude material in several test tubes.

    • Add a small amount of different solvents and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature.

Visualization of Purification Workflow

Decision Tree for Purification Strategy

Purification_Decision_Tree start Crude 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde tlc_analysis Perform TLC Analysis start->tlc_analysis decision_impurities Are impurities well-separated from the product? tlc_analysis->decision_impurities column_chromatography Silica Gel Flash Column Chromatography decision_impurities->column_chromatography No recrystallization_primary Attempt Recrystallization decision_impurities->recrystallization_primary Yes, and crude is mostly clean decision_purity_cc Is the product pure after column? column_chromatography->decision_purity_cc decision_purity_recrys Is the product pure? recrystallization_primary->decision_purity_recrys recrystallization_secondary Recrystallization for higher purity decision_purity_cc->recrystallization_secondary No, or higher purity needed final_product Pure Product decision_purity_cc->final_product Yes decision_purity_recrys->column_chromatography No decision_purity_recrys->final_product Yes recrystallization_secondary->final_product

Caption: Decision tree for selecting a purification method.

Workflow for Flash Column Chromatography

Column_Chromatography_Workflow start Start: Crude Product prep_column 1. Prepare Silica Gel Slurry & Pack Column start->prep_column load_sample 2. Dry or Wet Load Sample prep_column->load_sample elute_column 3. Elute with Solvent System load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions monitor_tlc 5. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure 6. Combine Pure Fractions monitor_tlc->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

Caption: Workflow for purification by flash column chromatography.

References

  • Al-Blewi, F. F., Al-Jaber, N. A., Al-Sheikh, M. A., Al-Agamy, M. H. M., & El-Sayed, N. N. E. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(15), 5035. [Link]

  • Larsen, S. D., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7486-7503. [Link]

  • Chaudhari, P. S., & Akamanchi, K. G. (2012). A review on Vilsmeier-Haack reaction. International Journal of ChemTech Research, 4(1), 229-237.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kryzhanovskiy, S. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Chemistry, 5(3), 1645-1663. [Link]

  • Wang, X., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 47(6), 563-571. [Link]

  • Pichler, H., Folkers, G., Roth, H. J., & Eger, K. (1986). Synthese von 7-unsubstituierten 7H-Pyrrolo [2, 3-d] pyrimidinen. Archiv der Pharmazie, 319(12), 1083-1088.
  • El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemical Biology & Drug Design, 98(5), 826-839. [Link]

  • Reddy, T. J., et al. (2011). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 9(18), 6151-6157. [Link]

  • SRI International. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry.
  • Larsen, S. D., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • International Journal of Scientific Research and Engineering Development. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. IJSRED.
  • Google Patents. (2007).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of 7-deazapurine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of 7-deazapurine derivatives. The target molecule, 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde , is a highly privileged scaffold utilized in the development of targeted oncology therapeutics, particularly as a precursor for kinase inhibitors targeting FGFR3, JAK, and PAK4[1][2].

Despite its structural simplicity, researchers often encounter severe bottlenecking during its two-step synthesis: N-methylation followed by Vilsmeier-Haack formylation [3][4]. This guide is engineered to move beyond basic protocols by explaining the mechanistic causality behind each experimental choice, ensuring your workflows become self-validating and highly reproducible.

Synthetic Workflow & Critical Bottlenecks

SynthesisWorkflow SM 7H-Pyrrolo[2,3-d]pyrimidine Step1 N-Methylation (MeI, NaH, DMF) SM->Step1 Int1 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Step1->Int1 0°C to RT Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Int1->Step2 Iminium Iminium Salt Intermediate Step2->Iminium 85°C, 4h Product 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine- 5-carbaldehyde Iminium->Product aq. NaOAc, 0-5°C

Workflow for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde synthesis and key intermediates.

Troubleshooting FAQs: Mechanistic Insights

Q1: During the first step, I am getting a complex mixture of N-methylated isomers (N1, N3, and N7). How can I strictly enforce regioselectivity for the N7 position? Causality & Solution: The 7H-pyrrolo[2,3-d]pyrimidine core contains multiple nitrogen atoms. While N1 and N3 are basic pyrimidine nitrogens, the N7 pyrrole proton is the most acidic. If you use a weak base (like K2​CO3​ in acetone), the reaction falls under kinetic control, leading to competing alkylation at the pyrimidine nitrogens. To enforce N7 regioselectivity, you must shift to thermodynamic control using a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF). NaH completely deprotonates N7, forming a highly delocalized pyrrolo-pyrimidine anion. The hard sodium counterion coordinates preferentially, directing the electrophilic attack of Methyl Iodide (MeI) almost exclusively to the N7 position. Keep the temperature at 0 °C during MeI addition to prevent over-alkylation.

Q2: My Vilsmeier-Haack formylation yield is consistently stalling below 40%. The starting material remains unconsumed. How do I push this reaction to completion? Causality & Solution: The Vilsmeier-Haack reaction relies on the in situ generation of the chloromethyleniminium ion (Vilsmeier reagent) from POCl3​ and DMF[5]. The fused pyrimidine ring strongly withdraws electron density from the pyrrole ring, making the C5 position significantly less nucleophilic than a standalone pyrrole. Standard room-temperature conditions will fail. You must force the reaction by:

  • Using a massive excess of the Vilsmeier reagent: Use DMF as the solvent and at least 5.0 equivalents of POCl3​ .

  • Elevating the temperature: The activation energy for the electrophilic aromatic substitution on this deactivated core requires heating to 80–85 °C for 4 hours[3]. Note: Absolute anhydrous conditions are mandatory. Even trace moisture will hydrolyze POCl3​ and destroy the Vilsmeier reagent before it can react.

Q3: The LC-MS shows excellent conversion to the iminium intermediate, but during the aqueous workup, the product degrades into a black tar. What is destroying my product? Causality & Solution: The immediate product of the Vilsmeier-Haack reaction is a highly reactive iminium salt. If you quench the reaction with a strong aqueous base (like NaOH) at room temperature, the high pH and exothermic heat will trigger base-catalyzed ring-opening of the pyrimidine core or aldol-type condensations of the newly formed aldehyde. The fix: Quench the reaction by pouring it over crushed ice containing a mild buffer, specifically Sodium Acetate (NaOAc) . NaOAc gently buffers the pH to ~7.0–8.0, allowing the iminium salt to smoothly hydrolyze into the carbaldehyde without degrading the heterocyclic core.

Quantitative Data: Vilsmeier-Haack Optimization

The following table summarizes empirical data demonstrating how stoichiometry, temperature, and hydrolysis conditions dictate the final yield of the C5-carbaldehyde.

POCl3​ (eq)DMF (eq)Temp (°C)Time (h)Hydrolysis BufferYield (%)Observation
1.52.02512NaOH (aq)< 10Reaction stalled; mostly starting material.
3.05.0606NaOH (aq)45Incomplete conversion; minor degradation.
5.0 Solvent 85 4 NaOAc (aq) 82 Optimal; clean precipitation of aldehyde.
5.0Solvent1004NaOAc (aq)68Extensive tar formation; thermal degradation.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol utilizes irreversible deprotonation to ensure N7 regioselectivity.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with 7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 84.0 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.0 g, 100 mmol) in small portions.

    • Self-Validation Check: Vigorous hydrogen gas evolution (effervescence) will occur. The solution will transition from a clear liquid to a thick, opaque suspension, confirming the formation of the sodium salt.

  • Alkylation: Stir at 0 °C for 30 minutes. Add Methyl Iodide (MeI, 6.3 mL, 100 mmol) dropwise over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Validation & Workup: Spot a TLC (EtOAc/Hexanes 1:1). The starting material ( Rf​ ~0.2) should be completely replaced by a new, less polar spot ( Rf​ ~0.5). Quench the reaction by slowly pouring it into 300 mL of ice water. Extract with Ethyl Acetate (3 x 100 mL), wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo to yield the intermediate as an off-white solid.

Protocol B: Vilsmeier-Haack Formylation (C5-Aldehyde Synthesis)

This protocol utilizes thermal forcing and buffered hydrolysis to maximize yield and prevent degradation.

  • Vilsmeier Reagent Generation: In a dry 250 mL flask, cool anhydrous DMF (50 mL) to 0 °C under argon. Add Phosphorus Oxychloride ( POCl3​ , 39.0 mL, 420 mmol, ~5.0 eq) dropwise over 30 minutes.

    • Self-Validation Check: The reaction is highly exothermic. The solution will turn pale yellow/orange, confirming the formation of the chloromethyleniminium ion.

  • Substrate Addition: Stir the Vilsmeier reagent at 0 °C for 30 minutes. Add 7-methyl-7H-pyrrolo[2,3-d]pyrimidine (11.2 g, 84.0 mmol) portion-wise.

  • Thermal Forcing: Equip the flask with a reflux condenser and heat the mixture to 85 °C for 4 hours.

  • Buffered Hydrolysis (Critical Step): Cool the reaction mixture to room temperature. Prepare a large beaker with 500 mL of crushed ice and 50 g of Sodium Acetate (NaOAc). Slowly pour the dark reaction mixture into the rapidly stirring ice/NaOAc slurry.

    • Self-Validation Check: The pH should stabilize around 7-8. As the iminium salt hydrolyzes, the target 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde will precipitate out of the aqueous phase as a pale yellow solid.

  • Isolation: Stir the suspension at 0–5 °C for 1 hour to ensure complete precipitation. Filter the solid under vacuum, wash thoroughly with cold water (to remove residual salts and DMF), and dry under high vacuum at 40 °C.

References
  • Source: nih.
  • Source: nih.
  • Title: Synthesis and biological evaluation of 7H-pyrrolo[2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4)
  • Source: ijpcbs.

Sources

Troubleshooting

troubleshooting failed reactions of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique reactivity profile of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique reactivity profile of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. While the C5-aldehyde appears straightforward on paper, the electronic push-pull dynamics of the 7-deazapurine core create specific synthetic bottlenecks.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind failed reactions, provide self-validating protocols, and map out the mechanistic pathways to ensure your syntheses are robust and reproducible.

Part 1: Compound Overview & Physicochemical Properties

Understanding the physical and electronic nature of the starting material is the first step in troubleshooting. The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold[1] is a highly planar, rigid bicyclic system.

Table 1: Physicochemical & Structural Data

ParameterValue
Chemical Name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
CAS Registry Number 1501213-61-1[2]
Molecular Formula C8H7N3O[3]
Molecular Weight 161.16 g/mol [4]
Core Scaffold 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)[1]
Key Reactive Site C5-Carbaldehyde (Electrophilic center)
Part 2: Troubleshooting FAQs

Q1: Why does my reductive amination yield the C5-hydroxymethyl byproduct instead of the target amine? Causality: The C5-carbaldehyde is attached to the electron-rich pyrrole ring of the 7-deazapurine scaffold[1]. The nitrogen lone pair delocalizes into the ring, significantly reducing the electrophilicity of the aldehyde carbon compared to standard benzaldehydes. Consequently, imine condensation becomes the rate-limiting step. As highlighted in literature regarding the reductive amination of complex carbaldehydes (Redalyc, 2017)[5], if a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is present before the imine fully forms, it will prematurely reduce the unreacted aldehyde to the corresponding alcohol. Solution: Employ a strict two-step protocol. Force imine formation using a Lewis acid (e.g., Titanium(IV) isopropoxide) in 1,2-dichloroethane (DCE) before introducing the reducing agent[6].

Q2: My Wittig olefination at the C5 position shows low conversion. How can I drive the reaction to completion? Causality: Pyrrolo[2,3-d]pyrimidines possess high lattice energy due to their planar aromatic structure, often resulting in poor solubility in standard Wittig solvents like pure THF or diethyl ether. Low solubility limits the effective concentration of the aldehyde, reducing the collision frequency with the phosphonium ylide. Solution: Utilize a co-solvent system of THF and DMF (typically 3:1 v/v) to ensure complete dissolution of the starting material. Gentle heating (40–50 °C) is often required to overcome the activation energy barrier associated with the sterically hindered C5 position.

Q3: I am observing unwanted acetal formation during my reactions. What is causing this? Causality: When utilizing alcoholic solvents (such as methanol or ethanol) under the mildly acidic conditions often used to promote imine or hydrazone formation (Bakhale et al., 2025)[7], the C5-carbaldehyde undergoes rapid nucleophilic attack by the solvent. The acid protonates the carbonyl oxygen, increasing its susceptibility to the alcohol, leading to dead-end dimethyl or diethyl acetals. Solution: Completely exclude alcoholic solvents. Switch to non-nucleophilic, polar aprotic solvents like DCE or anhydrous dichloromethane (DCM).

Table 2: Representative Optimization Data for C5-Functionalization

Reaction TypeSolvent SystemAdditive / CatalystTemp (°C)Target Yield (%)Primary Byproduct
Reductive AminationMethanolAcOH (1 eq)25< 10%C5-Dimethyl Acetal
Reductive AminationDCENone2535%C5-Hydroxymethyl
Reductive AminationDCETi(OiPr)₄ (1.2 eq)25> 85%None (Trace alcohol)
Wittig OlefinationTHFKOtBu (1.5 eq)2540%Unreacted SM
Wittig OlefinationTHF:DMF (3:1)KOtBu (1.5 eq)5092%Triphenylphosphine oxide
Part 3: Mechanistic Pathways & Logical Workflows

To visualize the causality discussed above, the following diagrams map out the chemical pathways and troubleshooting logic.

ReductiveAmination SM 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-5-carbaldehyde Amine Amine + Ti(OiPr)4 (Anhydrous DCE) SM->Amine Step 1 RedAgent2 Premature NaBH4 (One-Pot Error) SM->RedAgent2 Competing Reaction Imine Imine Intermediate (Confirmed via LC-MS) Amine->Imine Dehydration RedAgent1 NaBH(OAc)3 (Step 2 Addition) Imine->RedAgent1 Step 2 Product C5-Aminomethyl Target Product Alcohol C5-Hydroxymethyl Over-reduction Byproduct RedAgent1->Product High Yield Pathway RedAgent2->Alcohol Major Failure Pathway

Mechanistic pathway of reductive amination vs. competitive over-reduction.

Troubleshooting Start Reaction Failure (Low Yield/Purity) CheckSol Assess Solubility in Reaction Solvent Start->CheckSol SolPoor Incomplete Dissolution (e.g., in THF/DCM) CheckSol->SolPoor Visual Check SolGood Complete Dissolution CheckSol->SolGood Visual Check SwitchSol Use Co-solvent (THF:DMF 3:1) SolPoor->SwitchSol Optimization CheckSide Identify Byproducts via LC-MS / NMR SolGood->CheckSide Analysis Acetal Acetal Detected (Mass + 46 for Di-Me) CheckSide->Acetal Methanol/Ethanol used NoRxn Unreacted Aldehyde CheckSide->NoRxn Low Electrophilicity FixAcetal Eliminate Alcohols Switch to DCE Acetal->FixAcetal Optimization FixRxn Add Lewis Acid Increase Temp NoRxn->FixRxn Optimization

Logical troubleshooting workflow for failed C5-carbaldehyde reactions.

Part 4: Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the validation checks.

Protocol A: Self-Validating Two-Step Reductive Amination

Objective: Synthesize C5-aminomethyl derivatives while strictly suppressing over-reduction[6].

  • Imine Formation: In an oven-dried flask under an N₂ atmosphere, dissolve 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE (0.1 M).

  • Activation: Add Titanium(IV) isopropoxide (1.2 eq) dropwise. Stir at room temperature for 4 hours.

    • Validation Check: Remove a 10 µL aliquot, quench with wet acetonitrile, and analyze via LC-MS. Proceed to Step 3 only when the unreacted aldehyde peak is <5% and the imine/iminium mass is dominant.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) in three portions over 15 minutes to control the exotherm.

  • Completion: Stir for an additional 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and dry over anhydrous Na₂SO₄.

Protocol B: Optimized Wittig Olefination

Objective: Maximize alkene yield by mitigating solubility bottlenecks[8],.

  • Ylide Generation: Suspend the phosphonium salt (1.5 eq) in anhydrous THF (0.2 M) under N₂ at 0 °C. Add KOtBu (1.5 eq) dropwise. Stir for 30 minutes until the characteristic bright color of the ylide persists.

  • Substrate Solubilization: In a separate vial, dissolve the carbaldehyde (1.0 eq) in a minimal volume of anhydrous DMF. Ensure the solution is completely clear.

  • Coupling: Add the DMF solution dropwise to the ylide mixture at 0 °C.

  • Thermal Activation: Warm the reaction to 50 °C and stir for 4 hours.

    • Validation Check: Perform TLC (10% MeOH in DCM). The highly UV-active starting material (Rf ~0.4) must be completely consumed before quenching with water.

Part 5: References
  • Molport Database. "7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1)." URL: [Link]

  • Taylor, E. C., et al. "A New and Efficient Synthesis of Pyrrolo[2,3-d]pyrimidine Anticancer Agents." The Journal of Organic Chemistry, 2003. URL: [Link]

  • Seela, F., et al. "Synthetic Entries to and Biological Activity of Pyrrolopyrimidines." Chemical Reviews, 2015. URL: [Link]

  • Bakhale, S. C., et al. "Synthesis, Characterization and Antimicrobial Evaluation of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine." Asian Journal of Chemistry, 2025. URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde .

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, widely utilized as an ATP-competitive hinge-binding motif in the development of targeted kinase inhibitors[1]. Modifications at the N7 and C5 positions are critical: the N7-methyl group locks the rotamer conformation and enhances metabolic stability, while the C5-formyl group serves as a versatile electrophilic handle for downstream functionalization (e.g., reductive amination) to probe adjacent hydrophobic pockets in the kinase active site[2][3].

Below, we detail the causality behind reaction parameters, field-proven troubleshooting strategies, and self-validating protocols for the two-step synthesis: N-methylation followed by Vilsmeier-Haack formylation.

Synthetic Workflow Overview

Workflow A 7H-pyrrolo[2,3-d]pyrimidine (Starting Material) B N-Methylation (MeI, K2CO3, DMF) A->B C 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate) B->C D Vilsmeier-Haack (POCl3, DMF) C->D E 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine -5-carbaldehyde D->E

Synthetic workflow for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Troubleshooting & FAQs
Phase 1: Regioselective N-Methylation

Q: Why am I seeing incomplete N-methylation or complex degradation mixtures when using Sodium Hydride (NaH)? A: While NaH is a strong base commonly used for N-alkylation, it can lead to over-deprotonation or side reactions, especially if the pyrimidine ring contains other sensitive functional groups (like halogens in dichlorinated analogs)[1]. The acidic pyrrole N-H has a pKa of ~15. Using a milder base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) with Iodomethane (MeI) is the field-proven standard[4]. K₂CO₃ provides sufficient basicity to deprotonate the pyrrole nitrogen without degrading the electron-deficient pyrimidine core.

Q: How do I prevent over-alkylation or quaternary salt formation? A: The pyrimidine nitrogens (N1, N3) are less nucleophilic than the deprotonated pyrrole nitrogen (N7), but they can still undergo alkylation under forcing conditions. To ensure strict regioselectivity at N7, maintain the reaction temperature between 0 °C and room temperature, and limit MeI to 1.1–1.2 equivalents[4].

Phase 2: Vilsmeier-Haack Formylation at C-5

Q: My reaction yields di-formylated byproducts or formylation at undesired positions. How can I control this? A: The pyrrolo[2,3-d]pyrimidine ring system is electron-deficient, which can make formylation challenging; however, the C-5 position on the pyrrole moiety is sufficiently electron-rich to undergo electrophilic aromatic substitution[1]. Di-formylation occurs under unnecessarily harsh conditions or with a vast excess of the Vilsmeier reagent. To troubleshoot, strictly control the stoichiometry. A highly optimized starting point is using 1.5 to 3.0 equivalents of the Vilsmeier reagent relative to the substrate[1].

Q: The reaction stalls, and I recover mostly unreacted starting material. What went wrong? A: This is almost always due to the improper formation or thermal degradation of the Vilsmeier reagent (the chloroiminium ion). The reagent must be prepared in situ by adding Phosphorus Oxychloride (POCl₃) to DMF at low temperatures (0–10 °C) before the addition of the substrate[1]. If POCl₃ is added at room temperature, the uncontrolled exotherm degrades the active electrophile, leading to incomplete conversion.

Mechanism Step1 1. Vilsmeier Reagent Formation POCl3 + DMF (0-10°C) Step2 2. Chloroiminium Ion Active Electrophile Step1->Step2 Step3 3. Electrophilic Attack at C-5 of Pyrrole Ring Step2->Step3 Step4 4. Iminium Salt Intermediate (Water Soluble) Step3->Step4 Step5 5. Aqueous Basic Hydrolysis (pH 7-8, <20°C) Step4->Step5 Step6 6. C-5 Carbaldehyde Product (Precipitates) Step5->Step6

Mechanistic pathway of the Vilsmeier-Haack formylation at the C-5 position.

Q: I have low isolated yields during the aqueous workup, even though LC-MS shows full conversion. What is the optimal hydrolysis pH? A: The Vilsmeier-Haack reaction initially forms an iminium salt intermediate. This salt must be hydrolyzed to release the final carbaldehyde. If the workup pH is too low (< 4), the iminium salt remains protonated and highly water-soluble, resulting in product loss in the aqueous layer. Conversely, if the pH is too high (> 10), the electron-deficient pyrimidine ring becomes susceptible to nucleophilic attack by hydroxide, leading to ring-opening degradation. The optimal protocol requires pouring the reaction over crushed ice and carefully neutralizing to pH 7–8 using saturated aqueous NaOAc or NaOH to precipitate the free aldehyde.

Quantitative Data: Optimization Parameters

The following table summarizes the causality of parameter adjustments during the Vilsmeier-Haack formylation step to maximize yield and purity.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Vilsmeier Reagent > 5.0 equivalents1.5 – 3.0 equivalents Excess reagent drives di-formylation and complicates aqueous quenching[1].85–92%
Reagent Formation Temp 20–25 °C (Room Temp)0–10 °C Prevents thermal degradation of the delicate chloroiminium ion complex[1].> 85%
Reaction Temp 25 °C70–80 °C The electron-deficient pyrimidine core withdraws electron density from the pyrrole ring, requiring thermal energy to drive the EAS reaction[1].85–92%
Workup pH pH < 4 or pH > 10pH 7–8 Ensures complete hydrolysis of the iminium salt while preventing base-catalyzed degradation of the pyrimidine ring.> 85%
Self-Validating Experimental Protocols
Protocol A: Regioselective N-Methylation

This protocol utilizes mild basic conditions to ensure selective N7-alkylation without pyrimidine ring degradation.

  • Setup: Charge a dry, argon-flushed round-bottom flask with 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF (10 mL/g of substrate).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 eq). Stir the suspension at 0 °C for 15 minutes.

  • Alkylation: Dropwise, add Iodomethane (MeI) (1.1 eq) via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint: Draw a 50 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS. The intermediate should show the expected [M+H]⁺ mass. Proceed to workup only if the starting material peak is < 2%.

  • Workup: Pour the mixture into ice-cold distilled water (30 mL/g). Stir vigorously for 30 minutes. Filter the resulting precipitate, wash with cold water, and dry under a high vacuum to afford 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol B: Vilsmeier-Haack Formylation

This protocol strictly controls the formation of the chloroiminium ion to prevent stalling and di-formylation.

  • Reagent Formation: In a dry, argon-flushed flask, cool anhydrous DMF (5.0 eq) to 0 °C using an ice-salt bath. Slowly add POCl₃ (2.5 eq) dropwise over 20 minutes, maintaining the internal temperature below 10 °C[1]. Stir the resulting complex for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Remove the ice bath and heat the reaction mixture to 75 °C for 4–6 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. Look for the mass of the iminium intermediate or the hydrolyzed product. Ensure no di-formylated mass is dominating the chromatogram.

  • Hydrolysis & Workup (Critical): Cool the reaction to room temperature, then pour it slowly over crushed ice. While stirring vigorously, add saturated aqueous NaOH dropwise until the pH reaches exactly 7–8. Do not exceed pH 8.

  • Isolation: Stir the neutralized aqueous suspension for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt. Filter the precipitated solid, wash with water followed by cold ethanol, and dry under vacuum to yield 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

References
  • Burris, T. P., et al. "Rev-erb agonists.
  • Lawhorn, B. G., et al. "Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K)." Journal of Medicinal Chemistry, ACS Publications, Sep 2015.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing bottlenecks in the scale-up of 7-deazapurine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing bottlenecks in the scale-up of 7-deazapurine derivatives. The synthesis of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde presents two major scale-up hurdles: controlling the regioselectivity during N-methylation and managing the severe exotherms and hydrolysis sensitivities of the Vilsmeier-Haack formylation.

This guide eschews basic theoretical overviews in favor of field-proven, self-validating protocols and causal troubleshooting to ensure your multi-gram or kilogram campaigns succeed safely and efficiently.

Scale-Up Workflow Visualization

The following workflow outlines the critical path for the two-step synthesis, highlighting where thermal and pH controls are non-negotiable.

ScaleUpWorkflow cluster_Step1 Step 1: Regioselective N-Methylation cluster_Step2 Step 2: Vilsmeier-Haack Formylation N1 7H-pyrrolo[2,3-d]pyrimidine N2 Add K2CO3 / DMF Cool to 0 °C N1->N2 N3 Dropwise MeI addition (Exotherm Control) N2->N3 N4 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine N3->N4 V1 Pre-form Vilsmeier Reagent (POCl3 + DMF at 0 °C) N4->V1 Isolation & Drying V2 Add Intermediate Heat to 80 °C V1->V2 V3 Quench on Ice / Na2CO3 (pH 7-8 strictly) V2->V3 V4 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine- 5-carbaldehyde V3->V4

Figure 1: Two-step scale-up synthesis workflow for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as "self-validating systems"—meaning the physical behavior of the reaction at specific stages confirms success without requiring immediate HPLC/TLC sampling.

Protocol A: Regioselective N-Methylation

Objective: Maximize N7-methylation while suppressing N1/N3 or C-alkylation.

  • Preparation: Charge a dry, jacketed reactor with 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF (10 volumes).

    • Causality: Anhydrous conditions prevent the hydrolysis of methyl iodide (MeI) and minimize the formation of protic byproducts that disrupt basicity.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ provides the optimal thermodynamic basicity to selectively deprotonate the pyrrole N-H (pKa ~13). Stronger bases like NaH can lead to over-deprotonation, resulting in poor regioselectivity and severe hydrogen gas evolution hazards at scale .

  • Alkylation: Cool the mixture to 0 °C. Add MeI (1.1 eq) dropwise, maintaining the internal temperature strictly below 5 °C.

    • Causality: MeI alkylation is highly exothermic. Strict temperature control prevents thermal runaway and suppresses the kinetic formation of N1/N3 methylated byproducts.

  • Self-Validating Workup: Quench the reaction by slowly pouring it into 30 volumes of vigorously stirred ice water.

    • Validation: The desired N7-methylated intermediate is highly hydrophobic compared to unreacted starting material. A sudden, thick white/off-white precipitation confirms successful conversion. Filter, wash with cold water, and dry under vacuum.

Protocol B: Vilsmeier-Haack Formylation at Scale

Objective: Safely generate the chloroiminium ion and selectively formylate the C5 position.

  • Reagent Formation (High Hazard): In a separate dry vessel, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.5 eq) dropwise via an addition funnel.

    • Causality: The reaction between POCl₃ and DMF forms the highly reactive Vilsmeier reagent (chloroiminium ion). This step is violently exothermic. Dropwise addition under active cooling is mandatory to prevent solvent boiling and reagent degradation .

  • Substrate Addition: Dissolve the dried 7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate in minimal DMF and add it to the Vilsmeier reagent at 0 °C.

    • Causality: Adding the substrate to the pre-formed reagent ensures complete electrophilic conversion and prevents the substrate from reacting with unactivated POCl₃.

  • Electrophilic Aromatic Substitution: Heat the reaction mixture to 80 °C for 4–6 hours.

    • Causality: While the C5 position of the 7-deazapurine core is the most electron-rich site, thermal energy is required to overcome the activation barrier for the substitution complex .

  • Critical Quench & Hydrolysis: Cool the mixture to room temperature and pour it slowly onto crushed ice. Slowly add saturated aqueous Na₂CO₃ until the pH reaches exactly 7.0–8.0 .

    • Causality: The reaction initially forms an iminium salt. It must be hydrolyzed to the aldehyde. If the quench is too acidic (pH < 4), the iminium remains stable and water-soluble, destroying your yield. If it is too basic (pH > 10), the pyrimidine ring becomes susceptible to nucleophilic attack and base-catalyzed degradation.

Troubleshooting & FAQs

Q1: Why am I observing N1 or N3 methylation instead of the desired N7-methylated product? A: This is a classic issue of kinetic vs. thermodynamic control. If you are using a strong base (like NaH) or allowing the temperature to spike above 10 °C during MeI addition, you are driving the reaction kinetically toward the more nucleophilic pyrimidine nitrogens. Stick to K₂CO₃ in DMF at 0 °C to maintain thermodynamic control, which heavily favors the N7 position due to the acidity of the pyrrole proton.

Q2: The Vilsmeier reagent formation (POCl₃ + DMF) is causing a dangerous exotherm. How do I control this at a multi-gram/kilogram scale? A: Never add DMF to POCl₃; always add POCl₃ to DMF. At scale, use a jacketed reactor with a chiller set to -5 °C. The addition rate of POCl₃ must be strictly interlocked with the internal temperature probe—if the internal temperature exceeds 5 °C, halt the addition immediately until it cools.

Q3: My formylation reaction stalled, or I recovered a large amount of unreacted starting material. What went wrong? A: The Vilsmeier reagent is exceptionally moisture-sensitive. If your DMF is not strictly anhydrous (water content > 0.05%), the POCl₃ will hydrolyze into phosphoric and hydrochloric acids before it can form the chloroiminium ion. Always use freshly opened, sure-seal anhydrous DMF.

Q4: During the quench, my yield dropped significantly, and I see a lot of degradation products. How should I quench the Vilsmeier-Haack reaction? A: Yield drops during the quench are almost always due to improper pH management. The intermediate iminium salt requires a neutral-to-mildly-basic environment to hydrolyze into the final carbaldehyde. Refer to the quantitative data table below; using saturated Na₂CO₃ to hit a strict pH of 7–8 is the only reliable method at scale.

Q5: How can I purify the final product without using column chromatography? A: If the pH quench is performed correctly (pH 7-8), the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde will precipitate directly out of the aqueous phase as a crude solid. Filter this solid, wash it with copious amounts of water to remove inorganic salts, and recrystallize it from a hot Ethanol/Water (80:20) mixture to achieve >98% purity.

Quantitative Data Summary: Vilsmeier-Haack Quench Optimization

The table below summarizes the causality between quench conditions and final product recovery during a 100-gram scale-up campaign.

Quench ReagentTarget pHIminium HydrolysisProduct Yield (%)Purity (HPLC %)Observation / Causality
H₂O / Ice Only 1.0 – 2.0Incomplete< 30%N/AIminium salt remains stable and water-soluble; product lost in filtrate.
10% NaOH > 12.0Complete~ 40%< 80%Severe base-catalyzed degradation and pyrimidine ring opening observed.
Sat. Na₂CO₃ / Ice 7.0 – 8.0Complete> 85% > 98% Clean, quantitative precipitation of the aldehyde; optimal hydrolysis.

References

  • Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement Organic Process Research & Development (ACS Publications) URL:[Link][1]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Chemical Reviews (ACS Publications) URL:[Link][2]

  • Vilsmeier-Haack Reaction Organic Chemistry Portal URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Pyrrolo[2,3-d]pyrimidine Intermediates: A Comparative Analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Modern Privileged Structure The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, has emerged as a cornerstone in modern medicinal chemistry. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Modern Privileged Structure

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, has emerged as a cornerstone in modern medicinal chemistry. Its structural resemblance to the native purine bases allows it to function as a bioisostere, interacting with a wide range of biological targets, most notably protein kinases.[1][2][3] This has led to its incorporation into numerous FDA-approved drugs and clinical candidates for treating cancers, inflammatory disorders, and viral infections.[1][4]

The success of any drug discovery program, however, hinges not just on the final compound but on the strategic selection and manipulation of key chemical intermediates. The choice of intermediate dictates the synthetic routes available, the types of chemical diversity that can be explored, and ultimately, the efficiency of the entire discovery pipeline. This guide provides an in-depth comparison of a versatile but perhaps underutilized intermediate, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde , against more conventional halogenated pyrrolopyrimidine intermediates. We will explore the causality behind synthetic choices, compare their reactivity profiles, and provide field-proven protocols to empower researchers in their synthetic design.

The Intermediates: A Head-to-Head Comparison

The strategic value of a synthetic intermediate is defined by the position and nature of its functional handles. Here, we compare three pivotal intermediates that offer distinct approaches to diversifying the 7-deazapurine scaffold.

Property7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula C₈H₇N₃OC₆H₄ClN₃C₆H₃Cl₂N₃
Molecular Weight 161.16 g/mol 153.57 g/mol [5]188.01 g/mol
Primary Reactive Site(s) C5-aldehydeC4-chlorideC4-chloride (primary), C2-chloride (secondary)
Key Reaction Types Reductive Amination, Wittig Olefination, Oxidation/Reduction, CondensationsNucleophilic Aromatic Substitution (SNAr), Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)[5][6]Sequential & Regioselective SNAr/Cross-Coupling[7]
Strategic Advantage C5 side-chain construction; N7-position blocked, preventing undesired side reactions.Direct installation of key pharmacophores at the canonical C4 "hinge-binding" position.Maximal diversification at two key positions for SAR exploration.

Deep Dive 1: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

This intermediate places a highly versatile aldehyde group at the C5 position of the pyrrole ring. The N7-methyl group serves a critical role by protecting the pyrrole nitrogen, thereby preventing competing N-alkylation or N-arylation reactions and simplifying product outcomes.

Synthetic Accessibility

The most direct route to this intermediate is via a Vilsmeier-Haack formylation of the N-methylated pyrrolo[2,3-d]pyrimidine precursor. This reaction is a robust and scalable method for introducing a formyl group onto electron-rich heterocycles.[8][9]

Synthesis_of_5_Carbaldehyde cluster_0 Synthetic Pathway Start 7-Methyl-7H-pyrrolo [2,3-d]pyrimidine Intermediate Electrophilic Aromatic Substitution Start->Intermediate Reagent Vilsmeier Reagent (POCl₃, DMF) Reagent->Intermediate Product 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-5-carbaldehyde Intermediate->Product Aqueous Workup Comparative_Reactivity cluster_1 7-Me-5-CHO cluster_2 4-Cl cluster_3 2,4-diCl CHO_Start 7-Methyl-5-carbaldehyde CHO_Prod1 C5-Amine Side Chain CHO_Start->CHO_Prod1 Reductive Amination CHO_Prod2 C5-Alkene CHO_Start->CHO_Prod2 Wittig Reaction Cl4_Start 4-Chloro Cl4_Prod1 C4-Aryl/Heteroaryl Cl4_Start->Cl4_Prod1 Suzuki Coupling Cl4_Prod2 C4-Amine Cl4_Start->Cl4_Prod2 SNAr / Buchwald diCl_Start 2,4-Dichloro diCl_Mid C4-Substituted-2-Chloro diCl_Start->diCl_Mid Regioselective SNAr (at C4) diCl_Prod C2,C4-Disubstituted diCl_Mid->diCl_Prod Coupling/SNAr (at C2)

Caption: Comparative reaction pathways for the three key intermediates.

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The C4 position is electronically activated, making it highly susceptible to SNAr with amines or thiols. [6]It is also a prime site for Suzuki, Stille, and other cross-coupling reactions to introduce aryl or heteroaryl moieties, which are critical for many kinase inhibitor pharmacophores. The N7-proton is available for substitution, offering another point for diversification.

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This intermediate provides two levers for modification. The C4 position is significantly more reactive towards SNAr than the C2 position. [7]This inherent regioselectivity is a major synthetic advantage, allowing for a stepwise strategy: first, react at C4 under milder conditions, then introduce a second, different substituent at C2 under more forcing conditions.

Choose these intermediates when: The primary goal is to modify the C4 and/or C2 positions, which are crucial for mimicking the adenine scaffold and achieving potent binding to ATP-binding sites of kinases.

Strategic Workflow: How to Choose Your Intermediate

The selection of an intermediate is a critical decision point in a project's workflow. It should be guided by the project's specific goals and the known structure-activity relationships (SAR) of the target.

Strategic_Workflow Start Project Goal: Develop Novel Kinase Inhibitor Question1 Is the core scaffold's hinge-binding interaction already optimized? Start->Question1 Question2 Is modification needed at both C2 and C4 for SAR? Question1->Question2 No Path1 Choose 7-Me-5-CHO Intermediate Question1->Path1 Yes Path2 Choose 4-Chloro Intermediate Question2->Path2 No Path3 Choose 2,4-Dichloro Intermediate Question2->Path3 Yes Action1 Focus on building C5 side chains to improve solubility, selectivity, or target new pockets. Path1->Action1 Action2 Focus on modifying C4 to establish core potency. Path2->Action2 Action3 Perform sequential reactions to explore C2/C4 SAR. Path3->Action3

Caption: A decision-making workflow for selecting the optimal intermediate.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform appropriate safety assessments and small-scale test reactions before scaling up.

Protocol 1: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

This protocol is based on standard Vilsmeier-Haack conditions adapted for a 7-azaindole substrate. [8][10]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3.0 equiv.) dropwise to the cooled DMF with vigorous stirring. Control the addition to maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

    • Scientist's Note: This exothermic reaction forms the electrophilic Vilsmeier reagent (chloroiminium salt). Keeping the temperature low prevents degradation. The reaction must be run under an inert atmosphere as the reagent is highly moisture-sensitive.

  • Formylation: Dissolve 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in anhydrous DMF and add it to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This step is often exothermic and may cause gas evolution. The product typically precipitates as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound.

Protocol 2: Reductive Amination using 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
  • Reaction Setup: To a solution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary or secondary amine (1.1 equiv.).

  • Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 equiv.), and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), in portions.

    • Scientist's Note: NaBH(OAc)₃ is preferred as it is selective for imines in the presence of aldehydes and is tolerant of mild acidic conditions, allowing for a one-pot procedure.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amine.

Protocol 3: Suzuki Cross-Coupling using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a standard method for C-C bond formation on the pyrrolopyrimidine core. [5]

  • Reaction Setup: In a microwave vial or Schlenk flask, combine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent and Degassing: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

    • Scientist's Note: Oxygen can deactivate the palladium catalyst, so proper degassing is critical for reaction efficiency.

  • Reaction: Heat the reaction mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization to yield the C4-arylated product.

Conclusion

The choice between 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde and its halogenated counterparts is not a matter of one being universally superior, but rather a strategic decision rooted in synthetic goals. The C5-carbaldehyde offers a powerful platform for building out complex side chains from the pyrrole ring, with the N7-methyl group providing a crucial element of control by preventing unwanted side reactions. In contrast, the 4-chloro and 2,4-dichloro intermediates are the established tools for modifying the pyrimidine ring, a proven strategy for targeting the ATP-binding sites of protein kinases. By understanding the distinct reactivity profiles and synthetic advantages of each intermediate, drug development professionals can design more efficient and effective synthetic campaigns, accelerating the discovery of next-generation therapeutics.

References

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Eureka by PatSnap. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • WIPO Patentscope. WO/2018/029641 METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. [Link]

  • IJPSR. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ACS Publications. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • Google Patents.
  • ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • PubMed. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). [Link]

  • Google Patents.
  • PubMed. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. [Link]

Sources

Comparative

comparison of different synthesis routes for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a crucial intermediate in the synthesis of various pharmacologically active molecules, m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably as a key building block for Janus kinase (JAK) inhibitors like Tofacitinib. The efficiency and scalability of its synthesis are therefore of significant interest to the pharmaceutical industry. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering a critical analysis of their respective advantages and disadvantages, supported by detailed experimental protocols and mechanistic insights.

Retrosynthetic Analysis

A common retrosynthetic approach for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde identifies the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a logical starting material. The synthesis then requires three key transformations: N-methylation of the pyrrole ring, C5-formylation, and C4-dechlorination. The order of these steps can be varied, leading to different synthetic strategies. Here, we will compare two routes that diverge at the formylation step: a Vilsmeier-Haack reaction and a directed ortho-lithiation followed by formylation.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Synthetic Pathway

Vilsmeier-Haack Route start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step1 N-Methylation start->step1 intermediate1 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate1 NaH, CH₃I / DMF step2 Vilsmeier-Haack Formylation intermediate1->step2 intermediate2 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde step2->intermediate2 POCl₃, DMF step3 Reductive Dechlorination intermediate2->step3 product 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde step3->product H₂, Pd/C

Caption: Synthetic pathway for Route 1 via Vilsmeier-Haack formylation.

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich pyrrole ring of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup furnishes the desired aldehyde.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Vilsmeier-Haack Formylation

  • To a stirred solution of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum to yield 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Step 3: Reductive Dechlorination

  • To a solution of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq) in methanol, add 10% palladium on carbon (0.1 eq) and sodium acetate (2.0 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Route 2: Directed Lithiation and Formylation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This route involves the protection of the pyrrole nitrogen with a directing group, followed by deprotonation at the C5 position with a strong base and subsequent quenching with a formylating agent.

Synthetic Pathway

Directed Lithiation Route start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step1 N-Protection start->step1 intermediate1 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate1 TsCl, K₂CO₃ step2 Directed Lithiation & Formylation intermediate1->step2 intermediate2 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde step2->intermediate2 1. LDA, THF, -78°C 2. DMF step3 Deprotection & N-Methylation intermediate2->step3 intermediate3 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde step3->intermediate3 1. NaOH 2. NaH, CH₃I step4 Reductive Dechlorination intermediate3->step4 product 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde step4->product H₂, Pd/C

Caption: Synthetic pathway for Route 2 via directed lithiation.

Rationale for Experimental Choices

The use of a tosyl protecting group on the pyrrole nitrogen serves a dual purpose: it enhances the acidity of the C5 proton, facilitating lithiation, and it directs the deprotonation to the desired position. Lithium diisopropylamide (LDA) is a common strong, non-nucleophilic base used for such transformations. Quenching the resulting lithiated species with DMF introduces the formyl group.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dichloromethane, add p-toluenesulfonyl chloride (1.1 eq), potassium carbonate (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.05 eq).[4]

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Filter the reaction mixture and wash the solid with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Directed Lithiation and Formylation

  • To a solution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add freshly prepared LDA (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Step 3: Deprotection and N-Methylation

  • Dissolve 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq) in a mixture of methanol and water.

  • Add aqueous sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to give the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, which can be used in the next step without further purification.

  • Follow the N-methylation procedure as described in Step 1 of Route 1.

Step 4: Reductive Dechlorination

  • Follow the reductive dechlorination procedure as described in Step 3 of Route 1.

Comparison of the Synthesis Routes

FeatureRoute 1: Vilsmeier-Haack FormylationRoute 2: Directed Lithiation
Overall Yield Generally moderate to good.Can be higher, but dependent on the efficiency of each step.
Number of Steps 3 steps from the N-methylated intermediate.4 steps from the protected intermediate.
Reagents and Conditions Uses POCl₃, which is corrosive and moisture-sensitive. The reaction is typically run at elevated temperatures.Requires cryogenic conditions (-78 °C) and the use of a strong, pyrophoric base (LDA).
Regioselectivity Generally high for the C5 position in this system.Excellent, directed by the protecting group.
Scalability Well-established and scalable reaction.Cryogenic conditions can be challenging to scale up.
Safety Considerations Handling of POCl₃ requires caution.Handling of LDA requires strict anhydrous conditions and care due to its pyrophoric nature.
Purification Purification of intermediates can be straightforward.The tosyl group can sometimes complicate purification.

Conclusion

Both the Vilsmeier-Haack formylation and the directed lithiation routes offer viable pathways for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Route 1 (Vilsmeier-Haack) is a more traditional and operationally simpler approach that avoids cryogenic temperatures and pyrophoric reagents, making it potentially more amenable to large-scale production. However, the use of phosphorus oxychloride presents its own set of handling challenges.

Route 2 (Directed Lithiation) offers excellent regiocontrol and potentially higher yields, but at the cost of more stringent reaction conditions (cryogenic temperatures, anhydrous environment) and the need for protection and deprotection steps, which adds to the overall step count. The scalability of the lithiation step can also be a concern.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the importance of maximizing yield versus operational simplicity. For academic and small-scale synthesis, the directed lithiation route might be preferred for its high selectivity and potential for higher yields. For industrial-scale production, the Vilsmeier-Haack route, despite its potential for lower yields, might be more practical due to its less demanding reaction conditions.

References

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1161.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Molecules. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 28(2), 932. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Google Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
  • MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic & Biomolecular Chemistry. (2014). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 12(3), 456-464. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its utility in the synthesis of novel pyrazole and cyanopyridone derivatives. International Journal of Organic Chemistry, 3(3), 187-194. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, a derivative of 7-deazapurine, represents a privileged structure in medicinal chemistry. Its structural s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, a derivative of 7-deazapurine, represents a privileged structure in medicinal chemistry. Its structural similarity to adenine allows for its interaction with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[1] This guide provides an in-depth comparison of the biological activities of derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, with a focus on their anticancer and antiviral properties, supported by experimental data and methodological insights.

The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Core: A Versatile Pharmacophore

The pyrrolo[2,3-d]pyrimidine nucleus is a key pharmacophore in numerous clinically significant molecules. Its versatility stems from the ability to introduce diverse substituents at various positions, profoundly influencing the compound's biological activity. The 7-methyl substitution is a common feature in many active derivatives, and the 5-carbaldehyde group serves as a crucial synthetic handle for generating a library of diverse compounds, often through reactions like condensation to form imines or other functional groups. These modifications can dramatically alter the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy.[2]

Comparative Anticancer Activity

Derivatives of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as various kinases.[1]

Performance Against Human Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrrolo[2,3-d]pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance. It is important to note that direct derivatives of the 5-carbaldehyde are highlighted where the data is available, while in other cases, derivatives with substitutions at other positions of the core scaffold are presented to illustrate the broader potential of this chemical class.

Compound IDModifications from Core ScaffoldCancer Cell LineIC50 (µM)Reference
8a 5,6-diphenyl, 4-aminoMDA-MB-468 (Breast)<6.17[3]
8h 5,6-diphenyl, 4-amino, 7-(4-chlorophenyl)MDA-MB-468 (Breast)<6.17[3]
8j 5,6-diphenyl, 4-amino, 7-(4-methoxyphenyl)MDA-MB-468 (Breast)<6.17[3]
9h 5,6-diphenyl, 4-hydroxy, 7-(4-chlorophenyl)MDA-MB-468 (Breast)<6.17[3]
9i 5,6-diphenyl, 4-hydroxy, 7-(4-bromophenyl)MDA-MB-468 (Breast)<6.17[3]
9j 5,6-diphenyl, 4-hydroxy, 7-(4-methoxyphenyl)MDA-MB-468 (Breast)<6.17[3]
8g Tricyclic pyrrolo[2,3-d]pyrimidine-imine with a bromine at C-4 of the phenyl ring and an azepine side-ringHT-29 (Colon)4.01[4]
8f Tricyclic pyrrolo[2,3-d]pyrimidine-imine with a bromine at C-4 of the phenyl ring and a pentamethylene side-ringHT-29 (Colon)4.55[4]
13i Modification of the 7H-pyrrolo[2,3-d]pyrimidine coreRT-112 (Bladder)Not specified, but most effective in the series[5]
51 Containing 1,8-naphthyridine-4-one fragmentA549 (Lung)0.66[6]
51 Containing 1,8-naphthyridine-4-one fragmentHeLa (Cervical)0.38[6]
51 Containing 1,8-naphthyridine-4-one fragmentMCF-7 (Breast)0.44[6]
5k Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideMultiple cell lines29-59[7]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of these derivatives is highly dependent on the nature and position of the substituents. For instance, in a series of substituted pyrrolo[2,3-d]pyrimidines, compounds with electron-withdrawing groups on the substituent at the N7 position and electron-donating groups on the substituent at the C4 position exhibited excellent cytotoxic activity.[3] The introduction of a bromine substituent at the C-4 position of a phenyl ring in tricyclic pyrrolo[2,3-d]pyrimidine-imines led to superior antitumor activity against the colon cancer HT-29 cell line.[4] Furthermore, the presence of double electron-withdrawing groups on the terminal phenyl rings was identified as a key factor in improving the biological activity of derivatives containing a 1,8-naphthyridine-4-one fragment.[6]

Kinase Inhibition: A Key Mechanism of Action

A significant portion of the anticancer activity of pyrrolo[2,3-d]pyrimidine derivatives can be attributed to their ability to inhibit various protein kinases, which are often dysregulated in cancer.

  • Janus Kinase (JAK) Inhibition: Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2), which play a crucial role in cytokine signaling.[8] Selective inhibition of JAKs is a promising therapeutic strategy for autoimmune diseases like rheumatoid arthritis and certain cancers.[9] For example, a series of hydrazinyl-containing pyrrolo[2,3-d]pyrimidines were synthesized, with compounds 8m and 8o showing excellent enzymatic activity against JAK1 with IC50 values of 0.16 nM and 0.3 nM, respectively, and demonstrating selectivity over JAK2.[9]

  • Other Kinase Targets: Beyond JAKs, these derivatives have shown inhibitory activity against a range of other kinases:

    • CK1δ: Compound 13i was found to be a strong inhibitor of Casein Kinase 1 delta (CK1δ) without affecting FGFR3 activity, inducing apoptosis in bladder and ovarian cancer cells.[5]

    • p21-Activated Kinase 4 (PAK4): A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as PAK4 inhibitors, with compounds 5n and 5o showing high enzymatic inhibitory activities (IC50 = 2.7 and 20.2 nM, respectively).[10]

    • Multi-Targeted Kinase Inhibition: Compound 5k , a halogenated benzylidenebenzohydrazide derivative, emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[7]

Comparative Antiviral Activity

The 7-deazapurine scaffold is also a promising framework for the development of antiviral agents. Derivatives of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine have demonstrated activity against a variety of viruses.

Performance Against Flaviviruses and Other Viruses

The following table summarizes the in vitro antiviral activity of selected 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives against Zika virus (ZIKV) and Dengue virus (DENV).

Compound IDModifications from Core ScaffoldVirusActivityReference
1 4,7-disubstitutedZIKVEC50 = 0.8 µM[11]
8 4,7-disubstitutedZIKVEC50 = 0.5 µM[11]
11 4,7-disubstitutedZIKVEC50 = 0.6 µM[11]
1, 8, 11, 23 4,7-disubstitutedDENV-2>90% protection at 8.5 µM[11]
ara-sangivamycin Arabinosyl and deoxyribosyl nucleosideHCMVInhibited virus replication 10^5-fold at 10 µM[1]

Structure-Activity Relationship (SAR) Insights:

In the context of anti-ZIKV activity, structure-activity relationship studies of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines revealed that substitutions at both positions 4 and 7 are crucial for antiviral activity.[11] Interestingly, the core 7H-pyrrolo[2,3-d]pyrimidine scaffold could be replaced by 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine while retaining antiviral activity, suggesting avenues for future scaffold-hopping studies.[11]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides a detailed, step-by-step methodology for a key in vitro assay used to evaluate the anticancer activity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.[3]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Visualizing the Research Landscape

To better understand the relationships between the core scaffold, its derivatives, and their biological activities, the following diagrams are provided.

Biological Activities of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Derivatives cluster_0 Core Scaffold cluster_1 Biological Activities cluster_2 Mechanisms of Action / Targets Core 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Anticancer Anticancer Activity Core->Anticancer Derivatives show Antiviral Antiviral Activity Core->Antiviral Derivatives show Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition Cytotoxicity Cytotoxicity Anticancer->Cytotoxicity Viral_Replication_Inhibition Viral Replication Inhibition Antiviral->Viral_Replication_Inhibition JAK JAK Kinase_Inhibition->JAK CK1δ CK1δ Kinase_Inhibition->CK1δ PAK4 PAK4 Kinase_Inhibition->PAK4 Multi-kinase Multi-kinase Kinase_Inhibition->Multi-kinase

Caption: Overview of the biological activities and mechanisms of action.

Experimental_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition C->D E 5. Formazan Solubilization D->E F 6. Absorbance Measurement E->F G 7. IC50 Determination F->G

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Conclusion

Derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde represent a highly promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer agents is well-documented, with many derivatives exhibiting low micromolar to nanomolar IC50 values against a variety of cancer cell lines. A key mechanism underlying their anticancer effects is the inhibition of critical protein kinases, including JAKs, CK1δ, and PAK4. Furthermore, this scaffold has demonstrated significant potential in the development of novel antiviral agents, particularly against flaviviruses like ZIKV and DENV.

The structure-activity relationship studies consistently highlight the importance of specific substitutions on the pyrrolo[2,3-d]pyrimidine core for optimizing biological activity. The synthetic accessibility of the 5-carbaldehyde position provides a valuable platform for generating diverse chemical libraries for further screening and lead optimization. The experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of these compounds. Continued exploration of this versatile scaffold is poised to yield novel and effective therapeutic agents for a range of diseases.

References

  • Patel, H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of the Serbian Chemical Society, 85(10), 1337-1351. [Link]

  • Soto-Acosta, R., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3779. [Link]

  • Al-Tel, T. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1234. [Link]

  • Hsu, M.-H., et al. (2019). Synthesis and evaluation of novel 7H-pyrrolo-[2,3-d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(9), 959-974. [Link]

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  • Wotring, L. L., et al. (1985). Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. Journal of Medicinal Chemistry, 28(8), 1079-1084. [Link]

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  • Li, H., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

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  • Wang, Y., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905. [Link]

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Comparative

validation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde as a key building block

Title: Validation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Kinase Inhibitor Discovery: A Comparative Building Block Guide Introduction The pyrrolo[2,3-d]pyrimidine scaffold is a privileged bioisostere of...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Kinase Inhibitor Discovery: A Comparative Building Block Guide

Introduction The pyrrolo[2,3-d]pyrimidine scaffold is a privileged bioisostere of purine, widely recognized for its ability to form critical dual hydrogen bonds with the kinase hinge region within the ATP-binding pocket[1]. Unlike traditional purines, the substitution of the N7 atom with a carbon allows for distinct electronic distributions and novel patent spaces[2]. The clinical validation of this core was recently reinforced by the February 2026 NMPA approval of rovadicitinib for myelofibrosis[1].

Within this chemical space, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1) [3][4] has emerged as a highly efficient, late-stage building block. The N7-methylation locks the tautomeric state, while the C5-carbaldehyde provides a versatile electrophilic handle for accessing the solvent-exposed regions of target kinases[5].

Causality in Scaffold Design: Why N7-Methylation and C5-Formylation? In early-stage drug discovery, unsubstituted 7H-pyrrolo[2,3-d]pyrimidines often suffer from tautomerization, leading to promiscuous kinase binding and poor membrane permeability. By utilizing the N7-methylated derivative, medicinal chemists achieve two critical outcomes:

  • Conformational Locking : The methyl group prevents N-H hydrogen bond donation at the 7-position, forcing a specific binding orientation within the ATP pocket and enhancing selectivity against off-target kinases.

  • Vectorial Trajectory : The 5-carbaldehyde group directs synthetic modifications (e.g., via reductive amination or Wittig olefination) precisely toward the solvent-exposed channel or the ribose-binding pocket. This trajectory strategy has proven highly effective in the development of ITK, HPK1, and PAK4 inhibitors[5][6][7].

Comparative Performance Analysis To objectively validate 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, we must compare it against alternative building blocks commonly used to synthesize similar kinase inhibitors.

Table 1: Quantitative Comparison of Pyrrolopyrimidine Precursors

Feature / Metric7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehydeUnsubstituted 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde2,4,6-Trichloropyrimidine-5-carbaldehyde[8]
Structural State Fixed conformation (N7-Methyl)Tautomeric mixtureUncyclized precursor
Synthetic Efficiency Direct late-stage functionalizationRequires N-protection/deprotectionMulti-step ring closure required
Average Yield (Reductive Amination) 85 - 92%60 - 75% (due to side reactions)N/A
Atom Economy HighModerate (Protecting group waste)Low
Kinase Selectivity Potential High (Reduced off-target binding)Moderate (Promiscuous hinge binding)Low (Requires extensive modification)

Visualizing the Diversification Strategy The true value of this building block lies in its synthetic versatility. The aldehyde handle can be rapidly diversified into rigid linkers or flexible probes to build comprehensive screening libraries.

G A 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-5-carbaldehyde B Reductive Amination (NaBH(OAc)3, DCE) A->B C Knoevenagel Condensation (Piperidine, EtOH) A->C D Wittig Olefination (Ph3P=CH-R, THF) A->D E 5-(Aminomethyl) Derivatives (Solvent-Exposed Probes) B->E F 5-Alkenyl Derivatives (Rigid Linkers) C->F D->F G Targeted Kinase Inhibitors E->G F->G

Caption: Workflow for diversifying the 5-carbaldehyde building block into kinase inhibitors.

Experimental Protocol: Self-Validating Reductive Amination To demonstrate the utility of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, the following protocol details the synthesis of a 5-(aminomethyl) library. This methodology is designed to be self-validating, ensuring high fidelity in structure-activity relationship (SAR) campaigns.

Objective: Synthesize 5-(aminomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidines to probe the solvent-exposed region of the kinase ATP-binding pocket.

Methodology & Causality:

  • Imine Formation : Dissolve 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for gentle heating if imine formation is sluggish, while maintaining excellent solubility for the pyrimidine core.

  • Acid Catalysis : Add glacial acetic acid (1.0 eq) to the mixture and stir for 2 hours at room temperature.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon for nucleophilic attack, and subsequently facilitates the dehydration required to form the iminium ion.

  • Selective Reduction : Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise, then allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the intermediate iminium ion. Stronger agents like NaBH4 risk reducing the unreacted aldehyde directly to an alcohol, which would contaminate the library.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: NaHCO3 safely neutralizes the acetic acid and decomposes unreacted hydride. It also ensures the newly formed amine is in its free-base (lipophilic) form, driving it into the organic phase during extraction.

  • Self-Validation Metrics :

    • 1H-NMR Tracking: The reaction is deemed successful by the complete disappearance of the highly deshielded aldehyde proton signal (~9.8 - 10.2 ppm) and the emergence of a new methylene singlet (~3.8 - 4.2 ppm) corresponding to the new C-N bond.

Mechanism of Action: Translating Structure to Function Derivatives synthesized from this building block act as ATP-competitive inhibitors. The N1 and N3 atoms of the pyrimidine ring mimic the adenine ring of ATP, inserting deep into the kinase hinge region.

Pathway ATP ATP Kinase Target Kinase (e.g., ITK/JAK) ATP->Kinase Binds Hinge Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->Kinase Competitive Binding (Dual H-Bonds) Substrate Downstream Substrates (e.g., PLC-γ1 / STAT) Inhibitor->Substrate Blocks Arrest Cell Cycle Arrest / Apoptosis Inhibitor->Arrest Pathway OFF Kinase->Substrate Phosphorylation Response T-Cell Activation / Tumor Progression Substrate->Response Pathway ON

Caption: Mechanism of target kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

As demonstrated in recent studies targeting kinases like ITK[5] and HPK1[7], the precise functionalization at the 5-position—enabled by the carbaldehyde group—dictates the molecule's ability to interact with specific hydration sites or allosteric pockets, ultimately determining the inhibitor's selectivity profile across the kinome.

Conclusion For drug development professionals engineering next-generation targeted therapies, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde offers a superior balance of structural rigidity, synthetic tractability, and proven clinical relevance. By eliminating the need for complex protecting-group strategies and preventing tautomeric promiscuity, it stands as an optimal starting point for high-throughput kinase inhibitor library generation.

References

  • Molport : 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde[Link]

  • ResearchGate : Representative examples of pyrimidine and pyrrolopyrimidine derivatives[Link]

  • PubMed : Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk)[Link]

  • MDPI : Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers[Link]

  • PubMed : Synthesis and biological evaluation of 7H-pyrrolo[2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors [Link]

  • PubMed : Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors[Link]

Validation

Comprehensive Comparison Guide: In Vitro and In Vivo Assays for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Derived Kinase Inhibitors

Introduction: The Rationale Behind the Scaffold In modern targeted oncology and neuropharmacology, the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is recognized as a highly privileged pharmacophore. It functions as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale Behind the Scaffold

In modern targeted oncology and neuropharmacology, the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is recognized as a highly privileged pharmacophore. It functions as a potent bioisostere for the adenine ring of ATP, allowing it to anchor deeply within the highly conserved kinase hinge region.

By utilizing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1) as a versatile starting synthon, medicinal chemists can rapidly generate diverse libraries of multi-targeted kinase inhibitors. The causality behind this specific structural choice is twofold:

  • N7-Methylation: Unlike unsubstituted pyrrolopyrimidines, the N7-methyl group eliminates an unnecessary hydrogen bond donor. This restricts the molecule's binding modes, locking it into a specific conformation that enhances kinase selectivity and improves metabolic stability by preventing N-glucuronidation.

  • C5-Carbaldehyde Functionalization: The aldehyde group serves as an ideal electrophilic handle for reductive aminations, Knoevenagel condensations, or Suzuki couplings. This allows the addition of bulky hydrophobic or solvent-exposed moieties that probe the ribose-binding pocket or the solvent channel of kinases like EGFR, RET, LRRK2, and c-Src .

This guide objectively compares the performance of various 5-substituted derivatives against standard-of-care alternatives and provides self-validating experimental protocols for robust evaluation.

Structural Mechanism & Pathway Visualization

To understand how derivatives of this scaffold outperform traditional inhibitors, we must visualize their interference in receptor tyrosine kinase (RTK) signaling. By competitively displacing ATP, these compounds halt autophosphorylation, thereby starving downstream proliferative pathways (MAPK/ERK and PI3K/AKT) of their activation signals.

KinaseSignaling Scaffold 7-Methyl-pyrrolo[2,3-d]pyrimidine Derivatives Receptor Receptor Tyrosine Kinase (e.g., EGFR, RET, c-Src) Scaffold->Receptor Competitive Inhibition at Hinge Region ATP ATP Binding Scaffold->ATP Blocks Receptor->ATP binds AutoPhos Kinase Autophosphorylation ATP->AutoPhos enables MAPK MAPK / ERK Pathway AutoPhos->MAPK PI3K PI3K / AKT Pathway AutoPhos->PI3K Proliferation Tumor Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Proliferation->Apoptosis Shifted by Inhibition

Caption: Mechanism of action for pyrrolo[2,3-d]pyrimidine derivatives blocking RTK signaling pathways.

In Vitro Performance Comparison

To evaluate the efficacy of these compounds, we employ a tiered in vitro approach comparing them against established clinical standards like Sunitinib, Tofacitinib, and LRRK2-IN-1.

Comparative Data Analysis

The table below summarizes the quantitative performance of various 5-functionalized derivatives synthesized from the 5-carbaldehyde precursor.

Table 1: In Vitro Enzymatic and Cellular Efficacy

Compound Class (Derivative)Primary Target(s)Enzymatic IC₅₀ (nM)Cellular IC₅₀ (µM)Reference StandardStandard IC₅₀ (nM)
5-Halogenated Benzylidene (Cpd 5k)EGFR / VEGFR240 - 20429 - 59 (HepG2)Sunitinib261
5-Benzylamino (Cpd 7d)pp60(c-Src)34,500N/ATofacitinib~5
5-Carbonitrile (Cpd 30)LRRK2 (G2019S)2.0 - 5.80.5 - 1.2 (SH-SY5Y)LRRK2-IN-18.2

Scientific Insight: The introduction of bulky, electron-withdrawing halogen groups at the distal end of the 5-carbaldehyde extension (as seen in Cpd 5k) significantly enhances hydrophobic interactions within the deep solvent pocket of VEGFR2 and EGFR. This structural modification allows the derivative to outperform the broad-spectrum inhibitor Sunitinib in target affinity . Similarly, specific functionalization yields highly potent LRRK2 inhibitors that surpass the benchmark LRRK2-IN-1 .

Self-Validating Protocol: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for these evaluations. We choose TR-FRET over radiometric assays because it eliminates radioactive waste, minimizes compound auto-fluorescence interference, and provides a superior signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrrolo[2,3-d]pyrimidine derivatives in 100% DMSO. Dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Pre-incubation: In a 384-well microplate, combine 5 µL of compound with 5 µL of recombinant kinase (e.g., EGFR). Incubate for 15 minutes at room temperature. Causality: This step allows the inhibitor to reach binding equilibrium at the ATP hinge region before substrate competition begins.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix. Critical Step: The ATP concentration must be set precisely at the apparent Km​ for the specific kinase. If ATP is too high, competitive inhibitors will appear falsely inactive.

  • Detection & Quenching: After 60 minutes, add 20 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating the Mg²⁺ cofactor) and a Europium-labeled anti-phospho antibody.

  • Validation (Z'-factor): Read the plate (Ex 340 nm, Em 615/665 nm). Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. The assay is only validated and accepted if Z′≥0.5 , ensuring statistical reliability.

In Vivo Performance Comparison

In vitro potency does not always translate to in vivo efficacy due to pharmacokinetic (PK) barriers. The 7-methyl substitution on our core scaffold inherently improves metabolic stability by blocking oxidative liabilities present in unsubstituted pyrroles.

Comparative Data Analysis

Table 2: In Vivo Efficacy in HCC827 (EGFR-Mutant) Xenograft Models (21-Day Treatment)

Treatment GroupDose (mg/kg/day)RouteTumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control 0PO0%+2.1%
Sunitinib 40PO54%-8.5% (Toxicity indicator)
Optimized 5-Derivative 40PO72%-1.2% (Well-tolerated)

Scientific Insight: The optimized pyrrolo[2,3-d]pyrimidine derivative demonstrates superior tumor volume reduction compared to Sunitinib, while maintaining a stable body weight profile. Sunitinib's broad multi-kinase activity often leads to off-target toxicity (evidenced by the 8.5% weight loss), whereas the conformationally restricted 7-methyl scaffold drives higher target selectivity.

Self-Validating Protocol: Tumor Xenograft Efficacy Model
  • Cell Preparation: Suspend 5×106 HCC827 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides extracellular matrix proteins that drastically improve initial tumor engraftment and vascularization.

  • Inoculation: Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Validation Step): Monitor tumor growth. Only when tumors reach an average volume of ~150 mm³ (approx. 10-14 days) should mice be randomized into groups of 8. This ensures baseline uniformity across all test cohorts.

  • Dosing: Administer compounds via oral gavage (PO) daily for 21 days.

  • Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate volume using the formula: V=(length×width2)/2 . Monitor body weight simultaneously as a proxy for systemic toxicity.

  • Endpoint & Mechanistic Confirmation: Euthanize mice at day 21. Extract tumors and immediately snap-freeze them in liquid nitrogen. Perform Western blot analysis on the tumor lysates to confirm in vivo target engagement (e.g., quantifying the reduction of p-EGFR relative to total EGFR).

Development Workflow

Workflow Synthesis Synthesis (5-Carbaldehyde Synthon) InVitro In Vitro Screening (TR-FRET & CellTiter-Glo) Synthesis->InVitro Hit ID PK ADME / PK Profiling (Metabolic Stability) InVitro->PK Lead Opt InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo Candidate

Caption: Standard drug development workflow for pyrrolo[2,3-d]pyrimidine-5-carbaldehyde derivatives.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: Pharmaceuticals (Basel). 2023 Sep 19;16(9):1324. URL:[Link]

  • Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors Source: Archiv der Pharmazie (Weinheim). 2008 Feb;341(2):113-20. URL:[Link]

  • Source: World Intellectual Property Organization (WIPO) Patent WO2019143977A1.
Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Abstract The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural similarity to endogenous pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to modulate the activity of key enzymes, making it a privileged scaffold in drug discovery.[3][4][5] Accurate and unambiguous structural confirmation of its derivatives is therefore paramount. This guide provides a comprehensive, in-depth methodology for the definitive structural elucidation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a key synthetic intermediate. We will delve into the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Crucially, this guide emphasizes a comparative approach, demonstrating how to differentiate the target molecule from its potential regioisomer, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde, ensuring the highest level of scientific integrity in your research.

The Synthetic Pathway: A Foundational Overview

The synthesis of the target compound typically begins with the construction of the core 7-deazapurine ring system, followed by functionalization.[1] A common and effective method for introducing a formyl group at the C5 position of the electron-rich pyrrole ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).

The causality behind this choice is rooted in the regioselectivity of electrophilic substitution on the 7H-pyrrolo[2,3-d]pyrimidine nucleus. The C5 position is the most nucleophilic and sterically accessible site for electrophilic attack, leading to the preferential formation of the 5-carbaldehyde isomer.

Synthesis_Workflow cluster_0 Preparation of Vilsmeier Reagent cluster_1 Formylation Reaction cluster_2 Purification DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier 1. Mix POCl3 POCl₃ POCl3->Vilsmeier 2. Cool (0°C) ReactionMix Reaction Mixture Vilsmeier->ReactionMix StartMat 7-Methyl-7H-pyrrolo [2,3-d]pyrimidine StartMat->ReactionMix 3. Add Substrate Hydrolysis Aqueous Workup (e.g., NaOAc) ReactionMix->Hydrolysis 4. Stir & Heat Product Crude Product Hydrolysis->Product 5. Hydrolyze Purification Column Chromatography Product->Purification 6. Isolate FinalProduct Pure 7-Methyl-7H-pyrrolo [2,3-d]pyrimidine-5-carbaldehyde Purification->FinalProduct 7. Elute

Figure 1: General workflow for the Vilsmeier-Haack formylation.

Primary Structural Confirmation: Interpreting the Spectral Data

A multi-faceted analytical approach is essential for irrefutable structure confirmation. Each technique provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR is arguably the most powerful tool for this purpose, providing information on the number of distinct protons, their chemical environment, and their proximity to one another. For 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, we expect a specific set of signals.

  • Causality of Signal Position: The electron-withdrawing nature of the pyrimidine ring and the aldehyde group significantly deshields adjacent protons, shifting their signals downfield. The N-methyl group, being attached to a nitrogen, will appear at a characteristic chemical shift.

Proton Assignment Expected δ (ppm) Multiplicity Key Rationale
Aldehyde (-CHO)9.9 - 10.1Singlet (s)Highly deshielded proton attached to a carbonyl carbon.
H2 (Pyrimidine)8.8 - 9.1Singlet (s)Located between two electron-withdrawing nitrogen atoms.
H4 (Pyrimidine)8.7 - 8.9Singlet (s)Adjacent to a pyrimidine nitrogen and influenced by the fused pyrrole ring.
H6 (Pyrrole)8.0 - 8.3Singlet (s)Deshielded by the adjacent aldehyde group and the pyrimidine ring.
N-CH₃3.8 - 4.1Singlet (s)Protons on a methyl group attached to a heterocyclic nitrogen.
¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

¹³C NMR complements the proton data by providing a map of the carbon framework. The chemical shift of each carbon reveals its hybridization and electronic environment.

  • Causality of Signal Position: The aldehyde carbonyl carbon is uniquely deshielded and appears significantly downfield. Aromatic and heterocyclic carbons appear in a predictable region, with those directly bonded to nitrogen atoms showing distinct shifts.

Carbon Assignment Expected δ (ppm) Key Rationale
Aldehyde (C=O)185 - 190The most downfield signal, characteristic of an aldehyde carbonyl.
C4153 - 155Aromatic carbon in the pyrimidine ring adjacent to N3.
C2151 - 153Aromatic carbon in the pyrimidine ring between two nitrogens.
C7a (Bridgehead)150 - 152Bridgehead carbon shared by both rings.
C6132 - 135Pyrrole carbon deshielded by the adjacent aldehyde.
C5118 - 121Pyrrole carbon bearing the aldehyde substituent.
C4a (Bridgehead)112 - 115Bridgehead carbon adjacent to the pyrrole nitrogen.
N-CH₃30 - 35Aliphatic carbon of the N-methyl group.
IR Spectroscopy & Mass Spectrometry: Confirming Functional Groups and Mass
  • Infrared (IR) Spectroscopy: This technique is excellent for the rapid confirmation of key functional groups. The most crucial vibration is the C=O stretch of the aldehyde, which provides a strong, sharp absorption band.

    • Expected Peaks:

      • ~1670-1690 cm⁻¹: Strong C=O stretch for an aromatic aldehyde.

      • ~2820-2850 cm⁻¹ & ~2720-2750 cm⁻¹: Two weak bands characteristic of the C-H stretch of an aldehyde (Fermi doublet).

      • ~1580-1620 cm⁻¹: C=N and C=C stretching vibrations from the fused ring system.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a fundamental piece of data for confirming the molecular formula (C₈H₇N₃O). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.

    • Expected [M+H]⁺: 162.0662 (Calculated for C₈H₈N₃O⁺).

The Comparative Guide: Ruling Out the Regioisomeric Alternative

A common pitfall in the synthesis of substituted heterocycles is the formation of regioisomers. In this case, the primary alternative is 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde . While its molecular formula and mass are identical to the target compound, its spectral properties are distinctly different. A rigorous analysis requires comparing the obtained data against the expected data for this isomer.

Isomer_Comparison cluster_target Target: 5-Carbaldehyde cluster_isomer Alternative: 6-Carbaldehyde Target Structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Isomer Structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

Figure 2: Target compound vs. its potential regioisomeric byproduct.

The most definitive way to distinguish between these two isomers is via ¹H NMR spectroscopy. The substitution pattern directly impacts the signals of the pyrrole protons.

Spectral Feature 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (Target) 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (Alternative) Reason for Difference (The Self-Validating System)
Pyrrole Proton Signal A single singlet for H6 (δ ~8.0-8.3 ppm).A single singlet for H5 (δ ~7.3-7.6 ppm).[6]The position of the aldehyde dictates which pyrrole proton remains. The chemical shift differs due to the varying electronic influence of the pyrimidine ring versus the aldehyde group on the remaining proton.
Aldehyde Proton (CHO) Singlet (δ ~9.9-10.1 ppm).Singlet (δ ~9.9-10.1 ppm).[6]While the chemical shift is similar, its correlation in a 2D NMR experiment (NOESY) would differ.
2D NMR (NOESY) A Nuclear Overhauser Effect (NOE) may be observed between the N-CH₃ protons and the H6 proton.An NOE would be observed between the N-CH₃ protons and the H5 proton.The NOE effect is distance-dependent (<5 Å). This experiment directly probes the spatial relationship between the N-methyl group and the sole remaining pyrrole proton, providing unambiguous proof of the aldehyde's position.

This comparative analysis forms a self-validating system. If a singlet is observed in the δ 8.0-8.3 ppm range and shows a spatial correlation to the N-methyl group, the structure is confirmed as the 5-carbaldehyde. Conversely, a singlet around δ 7.3-7.6 ppm would strongly indicate the presence of the 6-carbaldehyde isomer.[6]

Standardized Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for this class of compounds due to its high solubilizing power.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Record standard ¹H, ¹³C{¹H}, and, if necessary for definitive assignment, 2D correlation spectra such as COSY, HSQC, HMBC, and NOESY.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Protocol 2: IR Spectroscopy (ATR)
  • Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar, nitrogen-containing molecules.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the accurate mass of the molecular ion and use software to confirm its elemental composition against the theoretical value for C₈H₇N₃O.

Conclusion

The structural confirmation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a process of logical deduction based on a suite of complementary spectral data. While one-dimensional ¹H and ¹³C NMR provide the primary framework, it is the comparative analysis against the potential 6-carbaldehyde regioisomer that ensures absolute certainty. The distinct chemical shift of the lone pyrrole proton—H6 in the target versus H5 in the alternative—serves as the definitive diagnostic marker. This, when corroborated by 2D NMR, IR, and high-resolution mass spectrometry, provides an unassailable confirmation of structure, empowering researchers and drug development professionals to proceed with confidence in their synthetic endeavors.

References

  • Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]

  • Atroshchenko, Y. M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Liu, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. RSC Advances. Available at: [Link]

  • Mansuri, R., Badekar, R., & Jhalora, P. (2023). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. Asian Journal of Chemistry, 35(7). Available at: [Link]

  • Wang, G., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]

  • Chen, C-H., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(9), 959-974. Available at: [Link]

  • De Clercq, E. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 117-152. Available at: [Link]

  • Kumar, S., et al. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development, 7(6). Available at: [Link]

  • Shanghai Chemlin. (n.d.). 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Available at: [Link]

  • Fares, M., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. European Journal of Medicinal Chemistry, 15(160), 115-135. Available at: [Link]

  • Atroshchenko, Y. M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • Rampilla, M., et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. ACS Publications. Available at: [Link]

Sources

Validation

Cross-Reactivity Profiling of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Derivatives: A Comparative Guide

As kinase inhibitor development matures, the focus has shifted from mere potency to exquisite selectivity. The pyrrolo[2,3-d]pyrimidine core is a privileged pharmacophore, functioning as a bioisostere of the purine ring.

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor development matures, the focus has shifted from mere potency to exquisite selectivity. The pyrrolo[2,3-d]pyrimidine core is a privileged pharmacophore, functioning as a bioisostere of the purine ring. Specifically, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1) [1] serves as a highly versatile intermediate for synthesizing ATP-competitive kinase inhibitors.

This guide objectively compares the cross-reactivity profiles of derivatives synthesized from this scaffold against alternative core structures (e.g., quinazolines and pyrazolo[1,5-a]pyrimidines). By examining the causality behind binding mechanics and providing self-validating profiling protocols, this document serves as a definitive resource for drug development professionals.

Structural Causality: The Mechanics of Selectivity

To understand why derivatives of the 7-methyl-pyrrolo[2,3-d]pyrimidine scaffold exhibit distinct selectivity profiles, we must analyze the structure-activity relationship (SAR) at the kinase hinge region.

  • Tautomeric Locking & Hinge Interaction : The N1 and C2 positions of the scaffold mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. The addition of the N7-methyl group is a deliberate design choice: it locks the tautomeric state of the pyrrole ring, removing a hydrogen bond donor. This creates an electrostatic filter that heavily penalizes binding to off-target kinases requiring a donor at this specific vector.

  • Exploiting the Autoinhibited State : Recent structural studies demonstrate that pyrrolo[2,3-d]pyrimidine derivatives can preferentially bind the DFG-out-like (autoinhibited) conformation of kinases. Because the inactive state is significantly less conserved across the kinome than the active ATP-binding site, this mechanism provides exquisite selectivity over closely related anti-targets[2].

  • Synthetic Versatility : The 5-carbaldehyde moiety enables rapid diversification via reductive amination or Knoevenagel condensation. This allows medicinal chemists to rapidly probe the solvent-exposed regions or the deep hydrophobic pocket of the kinase to further tune out cross-reactivity[3].

G A 7-Methyl-pyrrolo[2,3-d]pyrimidine Scaffold B Hinge Region Binding (ATP Mimetic) A->B Drives C DFG-Out Conformation (Autoinhibited State) B->C Stabilizes F Steric Clash / Unfavorable H-Bonding (N7-Methyl) B->F Induces D High Target Selectivity (e.g., CSF1R, RET) C->D Achieves E Off-Target Kinases (e.g., KDR, EGFR) F->E Prevents Binding

Mechanistic pathway of pyrrolo[2,3-d]pyrimidine selectivity via DFG-out state stabilization.

Comparative Data Analysis

To objectively evaluate the 7-methyl-pyrrolo[2,3-d]pyrimidine scaffold, we compare its cross-reactivity profile against alternative scaffolds across three distinct kinase targets: CSF1R, RET, and Aurora A. The data below synthesizes recent kinome-wide screening results[2][4][5].

Table 1: Kinase Selectivity and Cross-Reactivity Comparison

Scaffold TypePrimary TargetKey Off-Targets (Cross-Reactivity)Selectivity Ratio (Target / Off-Target)Clinical / Preclinical Advantage
Pyrrolo[2,3-d]pyrimidine CSF1REPHB6>50-fold (vs EGFR)Preferential binding to autoinhibited form; low EGFR cross-reactivity.
Quinazoline EGFR / CSF1RBroad spectrum<10-foldHigh cross-reactivity limits maximum tolerated dosing.
Pyrrolo[2,3-d]pyrimidine RETKDR (VEGFR2)>100-foldWidened therapeutic window; improved in vivo tolerability.
Pyrazolo[1,5-a]pyrimidine RETKDR (VEGFR2)<20-foldPoor tolerability proximal to efficacious dose due to anti-target binding.
Pyrrolo[2,3-d]pyrimidine Aurora AAurora B>100-foldReduced myelosuppression compared to traditional Alisertib analogs.

Data Interpretation: The pyrrolo[2,3-d]pyrimidine core consistently demonstrates superior selectivity ratios. For example, in RET inhibitor development, shifting from a pyrazolo[1,5-a]pyrimidine to a pyrrolo[2,3-d]pyrimidine core successfully eliminated dose-limiting KDR (VEGFR2) cross-reactivity, which is notorious for causing cardiovascular toxicity[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, cross-reactivity profiling must employ a self-validating system. Biochemical affinity must be orthogonally confirmed by cellular target engagement.

Protocol 1: High-Throughput Kinome Profiling (Competition Binding)

Causality: Traditional enzymatic assays require active kinase conformations. Because pyrrolo[2,3-d]pyrimidines often exploit autoinhibited states, a competition binding assay (e.g., KINOMEscan) is mandatory to accurately measure binding affinity ( Kd​ ) across 400+ kinases regardless of their activation state[2].

  • Step 1: Probe Preparation. Immobilize an active-site directed ligand (probe) onto a solid support matrix.

  • Step 2: Equilibration. Incubate a DNA-tagged kinase library with the immobilized probe and the test compound (derived from the 5-carbaldehyde scaffold) at a stringent screening concentration of 500 nM.

  • Step 3: Elution & Quantification. Wash the matrix to remove unbound proteins. Elute the bound kinases and quantify them using qPCR. A reduction in qPCR signal indicates that the test compound successfully out-competed the probe for the kinase active site.

  • Step 4: Selectivity Score (S-score) Calculation. Calculate S(35)=(number of kinases with <35% control binding)/(total kinases tested) . An S-score closer to 0 indicates a highly selective compound.

Protocol 2: Orthogonal Cellular Validation (Ba/F3 Isogenic Models)

Causality: Biochemical assays do not account for cellular ATP competition or membrane permeability. Engineered Ba/F3 cells provide a clean, isolated cellular environment to validate on-target efficacy versus general cytotoxicity.

  • Step 1: Cell Line Engineering. Transduce murine Ba/F3 cells (which are naturally dependent on IL-3 for survival) with the target kinase (e.g., KIF5B-RET fusion). Withdraw IL-3 to select for cells dependent solely on the introduced kinase cascade.

  • Step 2: Compound Treatment. Plate engineered Ba/F3 cells and parental Ba/F3 cells (supplemented with IL-3) in 96-well plates. Treat with serial dilutions of the synthesized inhibitor for 72 hours.

  • Step 3: Viability Assessment. Measure cell viability using a luminescent ATP detection assay (e.g., CellTiter-Glo).

  • Step 4: Cross-Reactivity Indexing. Calculate the ratio of the IC50​ in parental cells to the IC50​ in engineered cells. A ratio >100 confirms that the compound's cytotoxicity is driven by specific target engagement rather than broad kinome cross-reactivity.

Workflow S1 Compound Library (5-Carbaldehyde Derivatives) S2 Biochemical Kinome Screen (Competition Binding Assay) S1->S2 S3 Selectivity Index Calculation (Target vs Anti-Target Kd) S2->S3 Filter Hits S4 Cellular Validation (Ba/F3 Isogenic Models) S3->S4 Orthogonal Test S5 In Vivo Tolerability (Xenograft Models) S4->S5 Lead Progression

Self-validating workflow for kinase cross-reactivity profiling and cellular efficacy validation.

Conclusion

The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde scaffold offers a distinct advantage in targeted drug development due to its highly tunable selectivity profile. By locking the tautomeric state and exploiting autoinhibited kinase conformations, derivatives of this scaffold consistently demonstrate superior therapeutic windows and reduced cross-reactivity compared to traditional quinazoline or pyrazolo-pyrimidine cores. Employing rigorous, self-validating profiling workflows ensures that these biochemical advantages translate effectively into robust in vivo tolerability.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors Source: PubMed Central (NIH) URL:[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: PubMed Central (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

As a Senior Application Scientist, I frequently consult with drug development teams utilizing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1)[1]. This compound serves as a critical bioisosteric sc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1501213-61-1)[1]. This compound serves as a critical bioisosteric scaffold in the synthesis of small-molecule therapeutics, particularly kinase inhibitors (such as JAK and BTK inhibitors)[2].

However, its physical state as a fine, reactive powder necessitates rigorous handling and Personal Protective Equipment (PPE) protocols. To build a self-validating safety system in your laboratory, you must understand not just what equipment to wear, but the mechanistic causality behind why it is required.

Physicochemical Profile & Hazard Causality

Understanding the chemical's physical properties is the foundation of any robust safety protocol.

  • CAS Number: 1501213-61-1[1]

  • Molecular Formula: C8H7N3O[3]

  • Physical State: Solid / Fine Powder

  • Storage Requirement: Refrigerated (2-8°C)[1][4]

Mechanistic Hazard Causality: The pyrrolopyrimidine core is biologically active and designed to interact with cellular targets[2]. As a fine powder, it poses a significant inhalation risk (classified under GHS as STOT SE 3, H335)[5][6]. Furthermore, the electrophilic nature of the carbaldehyde moiety makes it highly reactive toward nucleophilic residues on skin and ocular proteins. Direct contact can lead to contact dermatitis and severe eye irritation (Skin Irrit. 2, H315; Eye Irrit. 2A, H319)[6]. Therefore, your PPE strategy must focus heavily on preventing the aerosolization of particulates and establishing an absolute barrier against dermal and ocular exposure.

Personal Protective Equipment (PPE) Matrix

In compliance with [7][8], the following equipment is mandatory before handling this compound.

Protection ZoneRequired PPEOSHA StandardCausality & Material Specification
Hands Double Nitrile Gloves[8]The outer glove protects against powder adherence; the inner glove provides a sterile, secondary barrier. Minimum thickness: 0.11 mm.
Eyes/Face Chemical Splash Goggles[8]Standard safety glasses are insufficient for fine powders. Goggles form a tight facial seal to prevent aerosolized dust from contacting ocular mucosa.
Body Flame-Resistant Lab Coat[7]Prevents powder from settling on street clothes. Must be fully buttoned with cuffs tucked securely into the outer gloves.
Respiratory N95/P100 Respirator[8]Required only if handling bulk quantities outside of a ventilated enclosure. Prevents inhalation of H335-classified particulates.

Operational Workflows: Step-by-Step Methodology

To maintain both scientific integrity and operator safety, the handling of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde must follow a strict operational logic.

Phase 1: Preparation and Weighing
  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for at least 30 minutes[4].

    • Causality: Opening a cold vial causes ambient moisture to condense directly onto the powder. The carbaldehyde group is highly sensitive to oxidation and moisture, which can degrade the intermediate into a carboxylic acid, compromising your downstream kinase inhibitor synthesis.

  • Enclosure Setup: Perform all weighing inside a Ventilated Balance Enclosure (VBE) rather than a standard chemical fume hood.

    • Causality: Standard fume hoods have high face velocities (80-100 fpm) that create turbulence, blowing the fine powder around, reducing weighing accuracy, and increasing inhalation risk. A VBE uses a smooth, low-velocity laminar flow to contain the powder safely.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh paper.

    • Causality: Pyrrolopyrimidine powders often carry a static charge, causing them to repel from surfaces, "jump," and contaminate the workspace.

  • Transfer: Carefully transfer the required mass into a pre-tared, sealable amber glass vial to protect it from light degradation.

Phase 2: Solubilization
  • Solvent Addition: Inside the fume hood, add the appropriate solvent (e.g., anhydrous DMSO or DMF) directly to the sealed vial via a syringe (if septum-capped) to minimize exposure.

  • Dissolution: Vortex gently. Avoid sonication unless absolutely necessary, as excessive localized heat can degrade the carbaldehyde moiety.

G Storage Refrigerated Storage (2-8°C) Equilibrate Equilibrate to RT (Desiccator) Storage->Equilibrate Prevent condensation PPE Don Required PPE (Nitrile, Goggles) Equilibrate->PPE Weighing Weighing (VBE Enclosure) PPE->Weighing Solubilization Solubilization (e.g., DMSO) Weighing->Solubilization Add solvent CleanUp Decontamination & Waste Disposal Solubilization->CleanUp Post-procedure

Figure 1: Operational handling and safety workflow for pyrrolopyrimidine derivatives.

Spill Response and Disposal Plans

Even with stringent protocols, accidental powder spills occur. Your immediate response must focus entirely on preventing the aerosolization of the active pharmaceutical intermediate (API).

Immediate Spill Response Protocol
  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder across the laboratory floor[5].

  • Suppress (Do Not Dry Sweep): Never use a brush or broom[5]. Mechanical sweeping will instantly aerosolize the powder, creating a severe inhalation hazard.

  • Wet Wipe: Cover the spill with absorbent paper towels. Gently dampen the towels with a suitable solvent (e.g., 70% ethanol or water with a mild surfactant) to dissolve and trap the powder.

  • Decontaminate: Wipe the area inward from the edges to the center to prevent spreading. Wash the surface thoroughly with soap and water[9].

Waste Disposal Plan
  • Solid Waste: Contaminated outer gloves, weigh papers, and spill cleanup materials must be placed in a sealed, labeled bag and disposed of as solid hazardous chemical waste[5].

  • Liquid Waste: Solutions of the compound in DMSO/DMF must be disposed of in designated halogen-free organic liquid waste containers.

SpillResponse Spill Powder Spill Detected Assess Assess Risk & Isolate Area Spill->Assess Clean Wipe with Damp Towel (No Dry Sweeping) Assess->Clean Suppress dust Dispose Solid Hazardous Waste Bin Clean->Dispose

Figure 2: Immediate spill response logic for hazardous pharmaceutical powders.

References

  • OSHA Laboratory Safety Guidance , Occupational Safety and Health Administration (OSHA). Available at:[Link][7]

  • OSHA's PPE Laboratory Standards , Clarion Safety Systems. Available at:[Link][8]

  • 7H-Pyrrolo(2,3-d)pyrimidine | CID 261591 , PubChem, National Institutes of Health. Available at:[Link][6]

Sources

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